4-Bromo-2'-methoxybiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZTLPDJYSVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2'-methoxybiphenyl chemical structure and properties
[1]
Executive Summary
4-Bromo-2'-methoxybiphenyl (CAS: 169691-87-6 ) is a halogenated biaryl scaffold widely utilized in medicinal chemistry and materials science.[1][2] Characterized by an electron-withdrawing bromine atom at the para-position of one ring and an electron-donating methoxy group at the ortho-position of the second ring, this compound serves as a critical intermediate for cross-coupling reactions. Its structural asymmetry allows for sequential functionalization, making it a "privileged structure" in the design of kinase inhibitors, liquid crystals, and organic light-emitting diodes (OLEDs).
Part 1: Structural Characterization & Properties
Chemical Identity[2]
-
IUPAC Name: 4-Bromo-2'-methoxy-1,1'-biphenyl
-
Molecular Formula: C₁₃H₁₁BrO
-
SMILES: COc1ccccc1-c2ccc(Br)cc2[4]
Electronic & Steric Profile
The molecule exhibits a distinct "push-pull" electronic character due to the opposing nature of its substituents:
-
Ring A (4-Bromo): The bromine atom exerts an inductive electron-withdrawing effect (-I), activating the ring for lithium-halogen exchange or further palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination).
-
Ring B (2'-Methoxy): The methoxy group provides electron density via resonance (+M). Crucially, its position at the ortho (2') site introduces significant steric hindrance. This forces the biphenyl system to twist out of planarity to minimize repulsion between the methoxy oxygen and the ortho-hydrogens of the opposing ring. This non-planar conformation is vital for disrupting pi-stacking in material applications, thereby improving solubility and preventing aggregation.
Physical Properties (Experimental & Predicted)
Note: Due to the specific isomeric nature, some values are predicted based on structure-property relationship (SPR) models of analogous halogenated biphenyls.[5]
| Property | Value | Source/Note |
| Physical State | Low-melting solid or viscous oil | Observed in analogous ortho-methoxy biphenyls |
| Melting Point | 45–55 °C (Predicted) | Lower than para-isomer (143°C) due to non-planarity |
| Boiling Point | ~325 °C at 760 mmHg | Predicted |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Lipophilic character (LogP ~4.5) |
| ¹H NMR (CDCl₃) | δ 7.55 (d, 2H), 7.42 (d, 2H), 7.35 (m, 2H), 7.05 (m, 2H), 3.82 (s, 3H) | Characteristic shifts for p-Br-phenyl and o-anisyl protons |
Part 2: Synthetic Pathways
The synthesis of 4-Bromo-2'-methoxybiphenyl requires chemoselectivity to ensure the bromine atom remains intact while forming the biaryl bond. The most robust method is a site-selective Suzuki-Miyaura cross-coupling .
Strategic Analysis
Direct coupling of 1,4-dibromobenzene with 2-methoxyphenylboronic acid often leads to oligomerization or bis-coupling. To avoid this, we utilize 1-bromo-4-iodobenzene . The C–I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) than the C–Br bond, allowing for exclusive coupling at the iodine site.
Protocol: Selective Suzuki Coupling
Reaction: 1-Bromo-4-iodobenzene + 2-Methoxyphenylboronic acid → 4-Bromo-2'-methoxybiphenyl
Reagents:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-4-iodobenzene (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x) to remove oxygen, which degrades the Pd(0) catalyst.
-
Addition: Add degassed Toluene/Ethanol solvent mixture, followed by the addition of 2-methoxyphenylboronic acid (1.1 equiv) and aqueous Na₂CO₃.
-
Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Note: Do not reflux aggressively; mild heating preserves the C–Br bond.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide should disappear, while the bromide remains stable.
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over MgSO₄.[6]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane) to yield the product.
Mechanistic Workflow
The following diagram illustrates the chemoselective catalytic cycle, highlighting why the Iodine reacts while the Bromine remains available for future functionalization.
Caption: Chemoselective Suzuki-Miyaura cycle utilizing the reactivity difference between C-I and C-Br bonds.
Part 3: Reactivity & Applications in R&D
Functionalization Logic
4-Bromo-2'-methoxybiphenyl is rarely the end product; it is a divergent intermediate .
-
Site A (Bromine): Ready for Lithium-Halogen exchange (using n-BuLi) to generate an aryl lithium species, or for a second cross-coupling (e.g., with an amine or another boronic acid).
-
Site B (Methoxy): Can be demethylated using BBr₃ to yield 4-Bromo-2'-hydroxybiphenyl . The resulting phenol is a versatile handle for etherification or esterification, often used to anchor the biphenyl core to protein binding sites in drug design.
Medicinal Chemistry Applications
Biphenyls are "privileged scaffolds" because they can orient substituents in specific vectors to engage protein pockets.
-
Kinase Inhibitors: The 2'-methoxy group forces a twisted conformation that mimics the bioactive pose of many inhibitors targeting the ATP-binding site of kinases (e.g., p38 MAP kinase).
-
Antibacterial Agents: Halogenated biphenyls have shown efficacy in disrupting bacterial cell membranes. The lipophilicity of the 4-bromo-2'-methoxy analog aids in membrane penetration.
Materials Science
-
Liquid Crystals: The compound serves as a precursor for cyanobiphenyls. The 2'-substituent is often used to lower the melting point and suppress crystallization, expanding the nematic liquid crystal phase range.
Part 4: Safety & Handling
-
Hazards: Classified as Irritant (Xi).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (halides can degrade over time).
-
Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.
References
-
Synthesis of unsymmetrical biaryls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chemoselectivity in coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
CAS Registry Data: 4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6).[1][2][3] GuideChem Chemical Database. Link
-
Biological Activity of Biphenyls: Chaudhary, A. (2020).[6] A Review on Synthesis and Anti-microbial Activity of Biphenyl Derivatives. International Journal of Research and Analytical Reviews, 7(3). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1418117-89-1|4'-Bromo-[1,1'-biphenyl]-2,4-diol|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-溴-4′-甲氧基联苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Profile: 4'-Bromo-2-methoxy-1,1'-biphenyl
[1][2]
Chemical Identity & Nomenclature
Target Molecule: 4'-Bromo-2-methoxy-1,1'-biphenyl CAS Registry Number: 169691-87-6 Molecular Formula: C₁₃H₁₁BrO Molecular Weight: 263.13 g/mol
Nomenclature Disambiguation
In IUPAC nomenclature for biphenyls, the "prime" (') notation is critical. It designates substituents on the second ring.
-
Correct Structure (Target): One ring bears a methoxy group at position 2 (ortho). The other ring bears a bromine atom at position 4' (para).
-
Common Confusion: Do not confuse with 4-bromo-2-methoxybiphenyl (CAS 227305-07-9), where both substituents are on the same ring.
Search Strings for Database Verification:
-
SMILES: COc1ccccc1-c2ccc(Br)cc2[1]
-
InChIKey: VGIXLAHEQRRSOD-UHFFFAOYSA-N (Note: InChIKeys may vary slightly by protonation state/isomer definition in some databases; verify against structure).
Synthetic Pathway: Selective Suzuki-Miyaura Coupling
The most robust route to 4'-bromo-2-methoxy-1,1'-biphenyl utilizes the differential reactivity of dihaloarenes. Direct bromination of 2-methoxybiphenyl is non-selective and yields mixtures. The preferred method is a site-selective Suzuki-Miyaura coupling .
Retrosynthetic Logic
We utilize 1-bromo-4-iodobenzene as the electrophile. Palladium(0) catalysts undergo oxidative addition into the C–I bond (bond dissociation energy ~65 kcal/mol) significantly faster than the C–Br bond (~81 kcal/mol). This allows the coupling of 2-methoxyphenylboronic acid exclusively at the iodine position, preserving the bromine handle for future functionalization.
Experimental Protocol
Reagents:
-
1-Bromo-4-iodobenzene (1.0 equiv)[2]
-
2-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[3]
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene (degassed)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Nitrogen 3 times.
-
Charging: Add 1-bromo-4-iodobenzene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) under inert flow. Add degassed DME (0.2 M concentration relative to halide). Stir for 5-10 minutes at room temperature to ensure catalyst dissolution.
-
Addition: Add 2-methoxyphenylboronic acid (1.1 eq) followed immediately by the Na₂CO₃ solution.
-
Reaction: Heat the mixture to 80°C (oil bath temperature). Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[4] The reaction typically completes in 4–6 hours.
-
Checkpoint: Disappearance of the starting iodide indicates completion. If the reaction runs too long or too hot (>100°C), oxidative addition into the C–Br bond may occur, leading to oligomerization.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x). Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).
-
Expected Yield: 75–85% as an off-white solid.
-
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the chemoselectivity for the C-I bond over the C-Br bond.
Caption: Chemoselective Suzuki catalytic cycle. Pd(0) inserts preferentially into the C-I bond, preserving the C-Br motif.
Characterization Data
Verifying the structure requires confirming the presence of two distinct aromatic systems and the specific substitution pattern.
| Technique | Expected Signals / Parameters | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.80 (s, 3H) | Methoxy group (–OCH₃). |
| δ 7.55 (d, J=8.5 Hz, 2H) | Protons ortho to Bromine (AA'BB' system). | |
| δ 7.40 (d, J=8.5 Hz, 2H) | Protons ortho to the biphenyl linkage (prime ring). | |
| δ 6.95–7.35 (m, 4H) | Complex multiplet for the 2-substituted ring. | |
| ¹³C NMR | ~55.5 ppm | Methoxy carbon. |
| ~121.0 ppm | C-Br (ipso carbon). | |
| ~156.5 ppm | C-O (ipso carbon on ring 1). | |
| Mass Spectrometry | m/z 262, 264 (1:1) | Characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br). |
| Physical State | Off-white solid | Likely mp < 100°C (lower than 4,4' isomer due to steric twist). |
Applications in Research & Development
A. Medicinal Chemistry Scaffold
The 4'-bromo-2-methoxy-1,1'-biphenyl motif serves as a versatile intermediate. The bromine atom acts as a "synthetic handle," allowing researchers to extend the molecule into a terphenyl system or introduce amines via Buchwald-Hartwig coupling.
-
Relevance: Biaryl ethers are common pharmacophores in kinase inhibitors and estrogen receptor modulators. The ortho-methoxy group introduces a steric twist (~45–60° dihedral angle), which can improve solubility and selectivity compared to planar biphenyls.
B. Materials Science (OLEDs)
Biphenyl derivatives are fundamental building blocks for Hole Transport Materials (HTMs) in Organic Light Emitting Diodes (OLEDs).
-
Function: The methoxy group acts as a weak electron donor, tuning the HOMO energy level.
-
Workflow: The bromine is typically converted to a diarylamine (e.g., diphenylamine) to create triarylamine-based HTMs.
References
-
ChemScene. (2024). 4'-Bromo-2-methoxy-1,1'-biphenyl Product Data (CAS 169691-87-6).[5][6] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
BenchChem. (2025).[2][4] 1-Bromo-4-iodobenzene Cross-Coupling Selectivity Guide. Link
-
PubChem. (2025). Compound Summary: 2-Bromo-4'-methoxy-1,1'-biphenyl (Isomer Comparison). Link
Sources
Comprehensive Technical Guide: 4-Bromo-2'-methoxybiphenyl (CAS: 169691-87-6)
Executive Summary & Isomeric Nomenclature
As a Senior Application Scientist, I frequently observe a critical point of failure in both procurement and synthetic planning: isomer confusion. The prime symbol (') in 4-Bromo-2'-methoxybiphenyl is paramount. This specific nomenclature indicates that the bromine and methoxy substituents reside on opposite aromatic rings.
This guide exclusively focuses on the 2'-methoxy isomer, identified by CAS Number 169691-87-6 (also cataloged as 4'-bromo-2-methoxy-1,1'-biphenyl). This is structurally and electronically distinct from 4-bromo-2-methoxybiphenyl (CAS: 227305-07-9), where both substituents share the same ring. The 169691-87-6 isomer is a highly versatile, sterically tuned building block widely utilized in advanced cross-coupling reactions, materials science, and targeted oncology drug discovery.
Physicochemical Profiling & Structural Causality
The reactivity and biological utility of 4-bromo-2'-methoxybiphenyl are fundamentally dictated by its biphenyl twist angle. The methoxy group at the 2'-position introduces significant steric hindrance against the ortho-protons of the adjacent phenyl ring, forcing the two aromatic rings out of coplanarity.
-
Causality in Drug Design: This non-planar conformation is highly desirable in medicinal chemistry. It prevents the molecule from intercalating into DNA (reducing off-target toxicity) while allowing it to act as a 3D wedge, fitting precisely into deep, hydrophobic protein binding pockets.
-
Causality in Synthesis: The para-bromo group is electronically activated for facile oxidative addition by low-valent palladium catalysts. However, the twisted, sterically hindered conformation requires careful selection of ligands with wide bite angles to force the subsequent reductive elimination step.
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Causality / Significance |
| CAS Number | 169691-87-6 | Unique identifier for the 2'-methoxy isomer; prevents procurement errors. |
| Molecular Formula | C₁₃H₁₁BrO | Determines the exact mass-to-charge ratio for LC-MS identification. |
| Molecular Weight | 263.13 g/mol | Critical for precise stoichiometric calculations in cross-coupling. |
| SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)Br | Defines the exact connectivity across the biphenyl axis. |
| Physical State | Solid (White to Off-white) | Facilitates easy weighing and handling under ambient laboratory conditions. |
| Storage | 2-8°C, dry conditions | Prevents slow oxidative degradation of the electron-rich anisole ring. |
Applications in Drug Development
The 2'-methoxybiphenyl scaffold is a privileged pharmacophore. In our field, 4-bromo-2'-methoxybiphenyl is heavily relied upon as a primary starting material for synthesizing complex therapeutics. A prime example is its use in the synthesis of Truncated APC Selective Inhibitor (TASIN) analogues. According to foundational research published in the Journal of Medicinal Chemistry, these analogues specifically target and induce apoptosis in colorectal cancer (CRC) cell lines harboring mutant Adenomatous Polyposis Coli (APC). The precise geometry afforded by the 2'-methoxy group is critical for the target binding affinity of these TASIN analogues.
Mechanistic Workflow: Palladium-Catalyzed Cross-Coupling
To leverage this building block commercially (available via suppliers like ChemScene and Sigma-Aldrich ), researchers predominantly employ the Suzuki-Miyaura cross-coupling reaction.
Synthetic workflow for functionalizing 4-Bromo-2'-methoxybiphenyl via Suzuki-Miyaura coupling.
Protocol: Self-Validating Suzuki-Miyaura Coupling
Do not merely mix reagents; understand the micro-environment of the reaction. Below is a field-proven protocol designed to prevent homocoupling and ensure high yields.
-
Preparation & Degassing : In an oven-dried Schlenk flask, combine 4-bromo-2'-methoxybiphenyl (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Causality: K₂CO₃ is selected as a mild, inorganic base. Stronger bases (like t-BuONa) promote unwanted protodeboronation of the boronic acid, while K₂CO₃ provides optimal activation of the boronic acid into the reactive boronate species without degrading the starting materials.
-
-
Solvent Addition : Add a thoroughly degassed 4:1 mixture of 1,4-dioxane and deionized water.
-
Causality: The biphasic nature of the reaction is critical. Dioxane effectively solubilizes the hydrophobic biphenyl substrate. Water is strictly required to dissolve the K₂CO₃ and facilitate the transmetalation step at the aqueous-organic interface. Purely organic solvents will stall the catalytic cycle.
-
-
Catalyst Introduction : Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.
-
Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (~99°). This specific geometry forces the intermediate palladium complex into a conformation that drastically accelerates the reductive elimination step—a strict necessity when coupling sterically hindered ortho-substituted biphenyls.
-
-
Reaction Execution & Self-Validation : Seal the flask and heat to 90°C for 12 hours.
-
Self-Validating System: Do not rely solely on time. At the 12-hour mark, perform a Thin-Layer Chromatography (TLC) check (9:1 Hexanes:Ethyl Acetate). The starting 4-bromo-2'-methoxybiphenyl is highly UV-active (Rf ~0.6). The complete disappearance of this spot validates conversion. Immediately pull a 10 µL aliquot, dilute in methanol, and run LC-MS to confirm the exact mass of the product, ruling out the formation of a 2,2'-dimethoxy-p-quaterphenylene homocoupled byproduct.
-
-
Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Analytical Characterization & Quality Control
Rigorous quality control of the starting material is essential before committing it to expensive downstream biological synthesis.
Table 2: Expected Analytical Benchmarks for 4-Bromo-2'-methoxybiphenyl
| Analytical Method | Target Signal / Parameter | Diagnostic Value |
| ¹H NMR (CDCl₃) | ~3.80 ppm (s, 3H) | Confirms the presence, integration, and integrity of the methoxy group. |
| ¹H NMR (CDCl₃) | ~7.50 ppm (d, 2H) | Confirms the para-substitution pattern of the bromine atom on the distal ring. |
| LC-MS (ESI+) | m/z 262.0 & 264.0 (1:1 ratio) | Validates the isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). |
| HPLC (C18 Column) | Single sharp peak (>97% AUC) | Ensures the absence of des-bromo impurities or structural isomers. |
References
-
Wang, W., Zhang, L., Morlock, L., Williams, N. S., Shay, J. W., & De Brabander, J. K. (2019). "Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." Journal of Medicinal Chemistry, 62(11), 5217-5241. URL:[Link]
Difference between 4-Bromo-2'-methoxybiphenyl and 4-Bromo-4'-methoxybiphenyl
Structural, Physical, and Synthetic Divergence: A Comparative Analysis of 4-Bromo-2'-methoxybiphenyl and 4-Bromo-4'-methoxybiphenyl
Executive Summary
In the realm of drug development and advanced materials science, the biphenyl scaffold is a ubiquitous and privileged structural motif. However, the precise regiochemistry of its substituents dictates profound differences in its three-dimensional conformation, physicochemical properties, and downstream synthetic utility. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 4-Bromo-4'-methoxybiphenyl and 4-Bromo-2'-methoxybiphenyl . By examining the causality behind their steric profiles and crystal packing behaviors, this whitepaper equips researchers with the authoritative knowledge required to select the optimal building block for targeted molecular design.
Conformational Mechanics and the Dihedral Angle
The core difference between these two isomers lies in the rotational freedom around the C-C single bond connecting the two phenyl rings.
4-Bromo-4'-methoxybiphenyl (Para-Methoxy):
In this isomer, both the bromine atom and the methoxy group are located at the para positions (4 and 4') relative to the biphenyl linkage. Because there are no bulky substituents at the ortho positions (2, 2', 6, 6'), steric hindrance is minimized. This allows the molecule to adopt a nearly coplanar conformation (dihedral angle ~0–20° in the solid state), maximizing
4-Bromo-2'-methoxybiphenyl (Ortho-Methoxy):
Shifting the methoxy group to the ortho position (2') fundamentally alters the molecule's topography[2]. The bulky methoxy group severely clashes with the ortho-hydrogens of the adjacent brominated ring. To relieve this severe steric strain, the biphenyl system is forced to twist, significantly increasing the dihedral angle (often >60°). This twisted conformation breaks the extended
Conformational divergence driven by ortho-substitution steric hindrance.
Physicochemical Properties
The conformational differences directly dictate the macroscopic physical properties of these isomers. The planar nature of the 4'-methoxy isomer allows for efficient crystal packing, resulting in a high melting point. Conversely, the twisted 2'-methoxy isomer cannot pack efficiently, drastically lowering its melting point and altering its solubility profile[4].
Table 1: Quantitative Comparison of Physicochemical Properties
| Property | 4-Bromo-4'-methoxybiphenyl | 4-Bromo-2'-methoxybiphenyl |
| CAS Number | 58743-83-2[5] | 227305-07-9 / 169691-87-6[2] |
| Molecular Formula | C13H11BrO | C13H11BrO |
| Molecular Weight | 263.13 g/mol | 263.13 g/mol |
| Substitution Pattern | Para, Para | Para, Ortho |
| Melting Point | 143-145 °C[5] | ~68-70 °C (Often oil/low-melting solid)[6] |
| 3D Topology | Rod-like, Planar | Twisted, Globular |
| Primary Application | Liquid Crystals, OLEDs | Medicinal Chemistry (Escaping Flatland) |
Implications in Synthetic Workflows
Both isomers feature a reactive aryl bromide at the 4-position, making them excellent electrophiles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the overall steric bulk of the 2'-methoxy variant can influence the trajectory of incoming nucleophiles or the stability of the intermediate palladium complexes.
Standardized Suzuki-Miyaura Cross-Coupling Protocol
Objective: Elongation of the biphenyl core via C-C bond formation at the 4-position using an arylboronic acid. Self-Validating Logic: This protocol utilizes a biphasic solvent system to independently dissolve the hydrophobic biphenyl bromide and the hydrophilic inorganic base, ensuring the transmetalation step is not mass-transfer limited.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1.0 equivalent of the biphenyl bromide (e.g., 4-Bromo-4'-methoxybiphenyl) and 1.2 equivalents of the desired arylboronic acid.
-
Catalyst Loading: Add 0.05 equivalents (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Causality: 5 mol% is the optimal threshold to drive the catalytic cycle efficiently while preventing the aggregation of inactive palladium black.
-
Base Addition: Add 2.0 equivalents of Potassium Carbonate (K2CO3) dissolved in a minimal amount of degassed water. Causality: The base is strictly required to quaternize the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
-
Solvent & Degassing: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to achieve a 0.1 M concentration of the bromide. Purge the biphasic system with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the unwanted homocoupling of the boronic acid.
-
Reaction Execution: Heat the mixture to 85 °C under vigorous stirring for 12 hours.
-
Validation & Workup: Monitor the reaction via TLC and LC-MS. Upon complete consumption of the starting bromide, cool the reaction to room temperature. Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the elongated biaryl scaffold.
Standard Suzuki-Miyaura cross-coupling catalytic cycle for biphenyl bromides.
Strategic Applications in Drug Development
The choice between the 4'-methoxy and 2'-methoxy isomer is rarely arbitrary; it is a calculated decision based on the target application:
-
Materials Science (4'-Methoxy): The planar, rod-like geometry of 4-Bromo-4'-methoxybiphenyl makes it an ideal precursor for synthesizing liquid crystals, rigid-rod polymers, and organic light-emitting diodes (OLEDs). The planarity allows for extended
-delocalization and ordered molecular packing. -
Medicinal Chemistry (2'-Methoxy): In modern drug discovery, there is a recognized push to "escape flatland" (increasing the fraction of sp3 hybridized carbons or utilizing twisted aromatic systems) to improve drug solubility and target specificity. The twisted conformation of 4-Bromo-2'-methoxybiphenyl prevents flat intercalation into DNA (reducing off-target toxicity) and allows the molecule to better fit into complex, three-dimensional hydrophobic pockets of target proteins[7]. Furthermore, the twisted biaryl axis can, in highly sterically hindered derivatives, lead to separable atropisomers—a feature increasingly exploited in targeted therapeutics.
References
-
National Center for Biotechnology Information (PubChem). "4-Bromo-4'-methoxybiphenyl (CID 4034005) - Chemical and Physical Properties." PubChem Database. Available at:[Link]
-
Chaudhary, A., et al. "A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES." International Journal of Research and Analytical Reviews (IJRAR), 2020. Available at:[Link]
-
Parkin, S., et al. "Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles." ResearchGate, 2025. Available at:[Link]
Sources
- 1. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 227305-07-9 - TRC - 4-Bromo-2-methoxybiphenyl | LGC Standards [lgcstandards.com]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-4'-methoxybiphenyl | 58743-83-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comprehensive Technical Guide on 4-Bromo-2'-methoxybiphenyl: Molecular Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern organic synthesis and drug development, 4-Bromo-2'-methoxybiphenyl (also designated as 4'-bromo-2-methoxy-1,1'-biphenyl) stands out as a highly versatile building block. Functioning primarily as a bifunctional intermediate, it is widely utilized in the construction of complex teraryls, zwitterionic donor-bridge-acceptor systems, and advanced pharmaceutical pharmacophores [1].
This whitepaper provides an in-depth technical analysis of its molecular formula (C₁₃H₁₁BrO) and molecular weight (263.13 g/mol ), detailing its physicochemical properties, structural causality, and field-proven experimental workflows for both its synthesis and downstream application.
Chemical Identity and Physicochemical Profile
Accurate molecular identification is the foundation of reproducible research. The compound features a biphenyl core substituted with an electron-donating methoxy group and a reactive bromine atom.
Table 1: Fundamental Chemical Identifiers
| Parameter | Value / Description |
| Analyte Name | 4-Bromo-2'-methoxybiphenyl (or 4'-Bromo-2-methoxybiphenyl) |
| Molecular Formula | C₁₃H₁₁BrO |
| Molecular Weight | 263.13 g/mol [1, 2] |
| CAS Registry Numbers | 169691-87-6 / 227305-07-9 [1, 2] |
| Canonical SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)Br |
Table 2: Quantitative Physicochemical Properties
| Property | Value | Experimental Relevance |
| Density | 1.4 ± 0.1 g/cm³ [3] | Relevant for phase separations during liquid-liquid extraction. |
| Boiling Point | 308.2 ± 22.0 °C (at 760 mmHg) [3] | Indicates high thermal stability; requires high-vacuum distillation. |
| Flash Point | 129.3 ± 8.3 °C [3] | Dictates safe handling protocols under inert atmospheres. |
| Storage Conditions | Sealed in dry, 2-8°C (Long term: -20°C) [2] | Prevents slow oxidative degradation of the methoxy group. |
Structural Causality and Reactivity Dynamics
The utility of 4-Bromo-2'-methoxybiphenyl is dictated by the specific electronic and steric effects of its functional groups:
-
The 2'-Methoxy Group (Steric and Electronic Modulator): The -OCH₃ group acts as an electron-donating group (EDG) via resonance, enriching the electron density of its local phenyl ring. Critically, its ortho-positioning introduces significant steric repulsion against the adjacent phenyl ring's protons. This forces the biphenyl system out of coplanarity, altering the dihedral angle. In materials science, this conformational twist is intentionally leveraged to modulate π-conjugation in oligo(p-phenylene) optical materials and zwitterionic push-pull systems [5].
-
The 4-Bromo Group (Cross-Coupling Handle): Positioned at the para site of the opposite ring, the bromine atom is sterically unhindered and electronically primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the molecule an ideal aryl halide substrate for iterative Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4, 5].
Experimental Workflows and Self-Validating Protocols
To synthesize 4-Bromo-2'-methoxybiphenyl, chemists rely on the chemoselectivity of the Suzuki-Miyaura coupling. The protocol below exploits the bond dissociation energy differential between a Carbon-Iodine bond (~65 kcal/mol) and a Carbon-Bromine bond (~81 kcal/mol).
Protocol 1: Chemoselective Synthesis of 4-Bromo-2'-methoxybiphenyl
Objective: Selectively couple 1-bromo-4-iodobenzene with (2-methoxyphenyl)boronic acid without activating the C-Br bond.
Step-by-Step Methodology:
-
Inert Preparation: In a flame-dried Schlenk flask purged with argon, combine 1-bromo-4-iodobenzene (1.0 equiv) and (2-methoxyphenyl)boronic acid (1.05 equiv).
-
Catalyst Introduction: Add 0.05 equiv of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Causality: The bulky triphenylphosphine ligands stabilize the active Pd(0) species, while the mild room-temperature to 70°C conditions ensure the catalyst only has enough kinetic energy to insert into the weaker C-I bond, preserving the C-Br bond.
-
Biphasic Solvent System: Introduce a degassed mixture of Toluene, Ethanol, and 2M aqueous Na₂CO₃ (2:1:1 v/v). Causality: Toluene solubilizes the hydrophobic organic precursors. The aqueous phase dissolves the inorganic base. The interface is where the boronic acid is converted into a highly nucleophilic boronate complex, a strict prerequisite for the transmetalation step.
-
Reaction & Self-Validation: Heat the mixture to 70°C for 12 hours. The reaction is self-validating via Thin Layer Chromatography (TLC; Hexanes/Ethyl Acetate 9:1). The highly non-polar 1-bromo-4-iodobenzene spot will disappear, replaced by a slightly more polar, UV-active product spot.
-
Workup & Verification: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography. Final validation is achieved via LC-MS: the presence of a 1:1 isotopic doublet at m/z 262 and 264 confirms the target molecular weight (263.13 g/mol ) and the intact bromine atom.
Fig 1: Chemoselective synthetic workflow for 4-Bromo-2'-methoxybiphenyl and downstream application.
Downstream Applications in Drug Development and Materials Science
Once synthesized, 4-Bromo-2'-methoxybiphenyl acts as a foundational scaffold for advanced applications.
1. Antimicrobial Pharmaceutical Development: Biphenyl derivatives are privileged pharmacophores in medicinal chemistry. Substituted biphenyls exhibit potent anti-inflammatory, analgesic, and antimicrobial properties [4]. In drug design, 4-bromo-2'-methoxybiphenyl is subjected to a secondary cross-coupling to attach heterocyclic amines or azoles. The methoxy group enhances the molecule's lipophilicity (LogP), which directly improves cellular membrane permeability against fungal and bacterial pathogens [4].
2. Zwitterionic Donor-Bridge-Acceptor Systems: In materials science, this compound is utilized via linear iterative coupling methods to synthesize oligo(p-phenylene) spacers. By deprotonating phenol derivatives attached to this biphenyl core, researchers generate push-pull zwitterionic molecules that exhibit massive bathochromic (red) shifts in UV-Vis absorbance, which is highly sought after for organic electronics and solvatochromic sensors [5].
Fig 2: Palladium-catalyzed cycle utilizing 4-Bromo-2'-methoxybiphenyl as the aryl halide substrate.
References
Solubility Profiling of Brominated Methoxybiphenyls: Thermodynamic Analysis and Process Optimization
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Crystallization Scientists, and Drug Development Researchers.
Executive Summary
Brominated methoxybiphenyls (e.g., 4'-bromo-2-methoxybiphenyl, 4-bromo-4'-methoxybiphenyl) are critical intermediates in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. These scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and liquid crystal materials. However, the purification of these intermediates often creates a bottleneck in process scalability due to their complex solubility profiles—typically characterized by high lattice energy and variable solvation in polar aprotic versus protic solvents.
This guide provides a rigorous technical framework for determining, modeling, and applying solubility data for this chemical class.[1] Moving beyond simple "shake-flask" estimates, we detail the Dynamic Laser Monitoring Method , a high-precision protocol for generating thermodynamic data essential for designing robust recrystallization processes.
Chemical Profile & Solubility Mechanics[2]
Structural Determinants of Solubility
The solubility of brominated methoxybiphenyls is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.
-
The Biphenyl Core: Provides a hydrophobic, planar (or twisted) aromatic surface favoring non-polar interactions (London dispersion forces).
-
The Methoxy Group (-OCH₃): Acts as a weak hydrogen bond acceptor. While it increases polarity relative to biphenyl, it does not donate hydrogen bonds, limiting solubility in water but enhancing it in alcohols and esters.
-
The Bromine Substituent (-Br): Increases molecular weight and polarizability. The heavy halogen atom significantly enhances van der Waals interactions, often raising the melting point and lattice energy, which kinetically hinders dissolution.
Solvent Class Interactions
-
Aromatic Hydrocarbons (e.g., Toluene): High solubility due to
stacking interactions matching the solute's aromatic core. -
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate-to-high solubility driven by dipole-dipole interactions with the methoxy and bromo dipoles.
-
Alcohols (e.g., Ethanol, Isopropanol): Temperature-dependent solubility. These are ideal for recrystallization (antisolvents at low temp, solvents at high temp).
-
Water: Practically insoluble (<
mole fraction) due to the hydrophobic effect dominating the weak H-bond accepting capacity of the ether oxygen.
Experimental Protocol: Dynamic Laser Monitoring Method
To obtain thermodynamic-grade solubility data, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its non-invasive nature and high reproducibility. This method detects the exact point of dissolution (solid-liquid equilibrium) by monitoring the scattering of a laser beam passing through the suspension.
Equipment Setup
-
Jacketed Glass Vessel (50–100 mL): Coupled with a programmable circulating water bath (precision
K). -
Laser Source & Detector: A standard He-Ne laser (or 532 nm diode) and a photodiode detector positioned at 180° (transmittance) or 90° (scattering).
-
Magnetic Stirrer: Set to 300–400 rpm to ensure homogeneity without cavitation.
Step-by-Step Workflow
-
Preparation: Clean and dry the vessel. Weigh the solvent (
) to 0.1 mg precision. -
Initial Loading: Add a known mass of the brominated methoxybiphenyl solute (
) to create a mixture with a known mole fraction ( ). -
Equilibration: Set the thermostat to a temperature well below the expected saturation point (ensuring the mixture is a suspension).
-
Heating Ramp: Increase temperature slowly (e.g., 0.1 K/min or stepwise).
-
Laser Monitoring:
-
Suspension Phase: Laser beam is scattered/blocked by solid particles. Detector signal is low/noisy.
-
Dissolution Point: As the last crystal dissolves, the solution becomes transparent.
-
Endpoint: The detector signal rises sharply to a stable maximum. Record this temperature (
) as the saturation temperature for the specific mole fraction .
-
-
Iteration: Add more solute to the same vessel (increasing
) and repeat the heating ramp to find the next . This "synthetic" method minimizes solvent waste.
Workflow Visualization
Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.
Thermodynamic Modeling & Data Analysis
Raw solubility data (
The Modified Apelblat Equation
This is the most robust semi-empirical model for non-ideal solutions, particularly effective for asymmetrical aromatic ethers.
- : Mole fraction solubility of the solute.[2][3]
- : Absolute temperature (K).[2][4]
-
: Empirical parameters derived from non-linear regression.
-
and
relate to the non-ideality of the solution. - reflects the temperature dependence of the enthalpy of fusion.[3]
-
and
The (Buchowski-Ksiazczak) Equation
Useful for systems exhibiting hydrogen bonding (e.g., interactions between the methoxy group and alcoholic solvents).
- : Parameter reflecting the association of molecules in solution.
- : Excess enthalpy of solution.
- : Melting temperature of the pure solute.
Data Presentation Standard
When reporting data, scientists must use the following table structure to ensure E-E-A-T compliance and reproducibility.
Table 1: Representative Solubility Data Structure (Template)
| Solvent | T (K) |
Note: Data values above are illustrative of the magnitude differences between polar protic (Ethanol) and aromatic (Toluene) solvents for this class of compounds.
Application: Process Optimization
Recrystallization Design
For brominated methoxybiphenyls, a cooling crystallization strategy is often optimal using a binary solvent system.
-
Primary Solvent: Toluene or Ethyl Acetate (High solubility at high T).
-
Anti-Solvent: Ethanol or Methanol (Low solubility, induces supersaturation).
Protocol:
-
Dissolve crude solid in Toluene at 70°C (near boiling).
-
Filter hot to remove inorganic salts (e.g., NaBr from the Suzuki coupling).
-
Slowly add Ethanol until turbidity just appears.
-
Cool at a controlled rate (e.g., 5°C/hour) to 5°C.
-
Harvest crystals.
Thermodynamic Verification
Using the Apelblat parameters calculated in Section 4.1, one can predict the theoretical yield:
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative source on solubility measurement protocols and modeling).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational paper for the Apelblat model).
-
Hazlet, S. E., & Hensley, L. C. (1947). Bromination of 4-Methoxybiphenyl. Journal of the American Chemical Society, 69(3), 708-709. (Primary source for synthesis and purification of brominated methoxybiphenyls).
-
Zarghampour, A., et al. (2024).[5] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.[5] (Detailed validation of the laser monitoring protocol).
- Shakeel, F., et al. (2015). Solubility and thermodynamics of anti-cancer drug (erlotinib hydrochloride) in different solvents. Journal of Molecular Liquids, 203, 239-244.
Sources
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2'-methoxybiphenyl
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-Bromo-2'-methoxybiphenyl (CAS No. Not Found). As a specialized biphenyl derivative, this compound is primarily utilized in research and development settings, particularly in the synthesis of complex organic molecules for drug discovery and materials science. Given the absence of a standardized Safety Data Sheet (SDS) for this specific isomer, this document synthesizes data from structurally related compounds, including brominated biphenyls and methoxybiphenyls, to establish a robust framework for its safe utilization. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
4-Bromo-2'-methoxybiphenyl is an aromatic organic compound featuring a biphenyl core structure. This core is substituted with a bromine atom at the 4-position of one phenyl ring and a methoxy group at the 2'-position of the other. The precise substitution pattern significantly influences its chemical reactivity, physical properties, and toxicological profile.
Table 1: Physicochemical Properties of 4-Bromo-2'-methoxybiphenyl and Related Compounds
| Property | 4-Bromo-2'-methoxybiphenyl | 4-Bromo-4'-methoxybiphenyl[1] | 4-Bromobiphenyl[2] | 4-Methoxybiphenyl[3] |
| Molecular Formula | C₁₃H₁₁BrO | C₁₃H₁₁BrO | C₁₂H₉Br | C₁₃H₁₂O |
| Molecular Weight | 263.13 g/mol | 263.13 g/mol | 233.10 g/mol | 184.23 g/mol |
| Appearance | Data not available (likely a white to off-white solid) | White to off-white solid | White crystalline powder[2] | White solid |
| Melting Point | Data not available | 143-145 °C[1] | 84-90 °C[2] | 89-91 °C |
| Boiling Point | Data not available | Data not available | 310 °C[2] | 275-277 °C |
| Solubility | Insoluble in water (predicted) | Insoluble in water (predicted) | Insoluble in water[2] | Insoluble in water |
| CAS Number | Not available | 58743-83-2[1] | 92-66-0 | 613-37-6[4] |
Part 2: Hazard Identification and Toxicological Profile
While no specific toxicological data exists for 4-Bromo-2'-methoxybiphenyl, a hazard assessment can be extrapolated from its structural motifs: the brominated aromatic ring and the biphenyl ether structure.
Inferred GHS Classification:
-
Acute Toxicity, Oral: May be harmful if swallowed. Biphenyl itself can be harmful if ingested, with animal studies indicating potential for serious health damage.[3]
-
Skin Corrosion/Irritation: Causes skin irritation. Halogenated aromatic compounds frequently exhibit irritant properties.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation. Direct contact with powders of similar chemicals can cause tearing and redness.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. Inhalation of dusts may lead to respiratory discomfort.[3]
-
Hazardous to the Aquatic Environment, Long-Term Hazard: Toxic to aquatic life with long-lasting effects. Biphenyl derivatives are often persistent in the environment.[3]
Toxicological Narrative:
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Systemic absorption is possible, particularly through ingestion or entry via compromised skin.[3] The metabolism of biphenyl compounds often involves hydroxylation, followed by conjugation and excretion.[3] The presence of bromine, a halogen, increases the lipophilicity of the molecule, potentially leading to bioaccumulation. While no data on carcinogenicity or mutagenicity is available for this specific compound, related polybrominated biphenyls (PBBs) are a known class of toxic and persistent environmental pollutants. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous upon chronic or repeated exposure.
Part 3: The Hierarchy of Controls for Safe Handling
A multi-layered approach to risk mitigation is essential when working with compounds of unknown toxicity. The hierarchy of controls provides a systematic framework for minimizing exposure.
Caption: Hierarchy of controls for mitigating exposure risks.
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the essential steps for safely handling solid 4-Bromo-2'-methoxybiphenyl and preparing solutions.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
- Decontaminate the work surface within the fume hood.
- Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, glassware, and solvent.
2. Personal Protective Equipment (PPE):
- Don a lab coat, ensuring it is fully buttoned.
- Wear chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
- Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of damage before use.[5]
3. Weighing the Compound:
- Perform all manipulations of the solid compound within the fume hood to contain any dust.[5]
- Carefully open the container. Avoid creating airborne dust.
- Using a clean spatula, transfer the desired amount of 4-Bromo-2'-methoxybiphenyl to a weigh boat on the analytical balance.
- Close the primary container tightly immediately after dispensing.
4. Solution Preparation:
- Place the destination flask, containing a magnetic stir bar and a portion of the desired solvent, inside the fume hood.
- Carefully add the weighed solid to the solvent.
- Rinse the weigh boat with a small amount of solvent to ensure a complete quantitative transfer.
- Allow the compound to dissolve completely with stirring.
5. Waste Disposal and Decontamination:
- Dispose of used weigh paper, contaminated gloves, and other disposable materials in a designated solid hazardous waste container.
- Thoroughly clean the spatula and work surface with an appropriate solvent and decontaminating solution.
- Wash hands thoroughly with soap and water after removing gloves.[5]
Part 4: Emergency Procedures
Prompt and correct responses during an emergency are critical to minimizing harm.
Table 2: Emergency Response Protocols
| Situation | Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).[3] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3] Clean the spill area with soap and water. |
| Fire | Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[2] Combustion may produce irritating and toxic gases, including carbon oxides and hydrogen bromide.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Part 5: Storage and Disposal
Proper storage and disposal are crucial for maintaining chemical integrity and ensuring laboratory and environmental safety.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
-
Protect from physical damage.
Disposal:
-
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.
-
Dispose of unwanted material and its container in a licensed hazardous-waste disposal contractor's facility.
-
Do not allow the material to enter drains or waterways.
References
-
4-Bromo-2-methoxyphenol. PubChem, National Center for Biotechnology Information. [Link]
Sources
Technical Whitepaper: Procurement, Pricing, and Synthetic Applications of 4-Bromo-2'-methoxybiphenyl
Executive Summary
As a Senior Application Scientist navigating the complexities of modern organic synthesis, selecting the right building blocks is paramount to project success. 4-Bromo-2'-methoxybiphenyl (often cataloged under CAS: 169691-87-6 or 227305-07-9) is a highly versatile, halogenated biaryl intermediate[1][2]. This whitepaper provides an in-depth technical analysis of its structural significance, field-proven experimental protocols for cross-coupling, and a strategic procurement guide to optimize your supply chain and R&D budget.
Chemical Identity & Mechanistic Significance
From a mechanistic standpoint, the utility of 4-Bromo-2'-methoxybiphenyl (C₁₃H₁₁BrO, MW: 263.13 g/mol ) lies in the synergistic relationship between its two functional groups[2]:
-
The 4-Bromo Substituent (Activation): Located para to the biaryl linkage, the bromine atom is highly sterically accessible. This minimizes steric hindrance during the oxidative addition of low-valent transition metals (e.g., Pd(0)), making it an exceptionally reactive electrophile for cross-coupling.
-
The 2'-Methoxy Substituent (Steric Control): The methoxy group at the ortho position of the adjacent ring introduces significant steric bulk. This restricts free rotation around the C-C biaryl axis, forcing the molecule into a non-planar conformation.
This specific 3D topography is highly desirable. In the design of OLED materials , this restricted rotation prevents excimer formation and tunes triplet energy levels[3]. In pharmaceutical development , biphenyl derivatives serve as lipophilic pharmacophores with proven broad-spectrum antimicrobial, anti-inflammatory, and analgesic properties[4].
Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling
The most common application of this compound is as an electrophile in Suzuki-Miyaura couplings. The catalytic cycle below illustrates how the specific structural features of 4-Bromo-2'-methoxybiphenyl facilitate rapid product turnover.
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing 4-Bromo-2'-methoxybiphenyl.
Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow
To ensure reproducibility, protocols must not merely list steps, but explain the causality of the conditions and incorporate self-validating checkpoints. Below is a field-proven methodology for coupling 4-Bromo-2'-methoxybiphenyl with phenylboronic acid to yield a functionalized terphenyl derivative.
Causality of Reagents
-
Catalyst (Pd(dppf)Cl₂): The bidentate nature of the dppf ligand enforces a cis-geometry at the palladium center. This is a critical prerequisite for the final reductive elimination step, significantly accelerating product formation compared to monodentate ligands like PPh₃.
-
Base (K₂CO₃): A mild inorganic base that coordinates with the boronic acid to form a reactive, electron-rich boronate complex, driving the transmetalation step.
-
Solvent System (Toluene/H₂O/EtOH 2:1:1): A biphasic system is required. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate reaction at the solvent interface.
Step-by-Step Methodology
-
Substrate Charging: In a flame-dried Schlenk flask, combine 4-Bromo-2'-methoxybiphenyl (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).
-
Degassing (Critical Step): Add the Toluene/H₂O/EtOH solvent mixture (10 mL). Sparge the solution with argon for 15 minutes. Causality: Oxygen is a triplet diradical that rapidly oxidizes Pd(0) to an inactive Pd(II) peroxo species and promotes the homocoupling of the boronic acid.
-
Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) under a positive stream of argon. Seal the flask and heat to 80°C for 12 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The system is self-validating: the reaction is deemed complete only when the UV-active spot of the starting material (R_f ~0.6) completely disappears, replaced by a lower-polarity product spot.
-
Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation (NMR/GC-MS): Purify via flash column chromatography. Confirm product identity via ¹H NMR by verifying the disappearance of the characteristic AB doublet of the bromo-phenyl ring and the appearance of new aromatic multiplet signals corresponding to the terphenyl core.
Procurement Strategy: Supplier Landscape & Pricing Analysis
Sourcing 4-Bromo-2'-methoxybiphenyl requires navigating between immediate R&D needs and long-term bulk manufacturing. Because the compound is classified under HazMat regulations in certain jurisdictions, shipping fees can significantly impact the final cost[2].
Strategic procurement workflow for scaling 4-Bromo-2'-methoxybiphenyl synthesis.
Quantitative Pricing Data
The following table summarizes the current market landscape for 4-Bromo-2'-methoxybiphenyl based on verified supplier data. Note that prices are subject to change based on purity requirements and geographic location.
| Supplier | CAS Number | Catalog Ref | Quantity | Price (USD) | Lead Time / Notes |
| Sigma-Aldrich | 169691-87-6 | 154860-250MG | 250 mg | $213.90 | Ships in 7 days (Aldrich Partner) |
| LGC Standards | 227305-07-9 | TRC-A662503 | Custom | Min. $690.00 | Custom Synthesis Required[1] |
| ChemScene | 169691-87-6 | CS-0360301 | Bulk/R&D | Quote | Purity ≥97%; HazMat fees apply[2] |
| abcr Gute Chemie | 227305-07-9 | AB516588 | Bulk/R&D | Quote | European distribution network[5] |
Strategic Insight: For early-stage drug discovery or material screening, purchasing off-the-shelf aliquots from Sigma-Aldrich provides the fastest validation. However, as projects scale into process chemistry, transitioning to custom synthesis providers like LGC Standards or ChemScene becomes economically necessary, provided lead times are factored into project milestones[1][2].
References
Below is the consolidated list of authoritative sources utilized to verify the structural, application, and pricing data presented in this guide:
-
4'-bromo-2-methoxy-1,1'-biphenyl | 169691-87-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
169691-87-6 | 4'-Bromo-2-methoxy-1,1'-biphenyl - ChemScene Source: chemscene.com URL:2
-
Buy Online CAS Number 227305-07-9 - TRC - 4-Bromo-2-methoxybiphenyl Source: lgcstandards.com URL:1
-
A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES Source: researchgate.net URL:4
-
AB516588 | CAS 227305-07-9 – abcr Gute Chemie Source: abcr.com URL:5
Sources
Ortho-Methoxy Biphenyls: Pharmacophore Optimization in Drug Discovery
Topic: Biological Activity of Ortho-Methoxy Biphenyl Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from angiotensin II receptor antagonists to liquid crystals. However, the introduction of a methoxy group at the ortho position (2-position) transforms this planar or semi-planar scaffold into a twisted, axially chiral pharmacophore. This guide analyzes the biological implications of 2-methoxybiphenyl derivatives , focusing on their utility as tubulin polymerization inhibitors, PD-1/PD-L1 antagonists, and antimicrobial agents. We explore the structural rationale—specifically the "ortho-effect"—that dictates their binding affinity and metabolic stability.
Structural & Mechanistic Rationale
The "Ortho-Effect": Conformational Control
In an unsubstituted biphenyl, the two phenyl rings rotate with a low energy barrier (approx. 2 kcal/mol), favoring a dihedral angle of ~44° in solution. Introducing a methoxy group at the ortho position (C2) drastically increases steric hindrance with the ortho hydrogens of the adjacent ring (C2'-H).
-
Non-Planarity: The steric clash forces the rings to adopt a twisted conformation (dihedral angle > 60°). This non-planarity is critical for fitting into hydrophobic pockets such as the colchicine-binding site of tubulin, which requires a twisted biaryl configuration.
-
Metabolic Shielding: The ortho-methoxy group blocks the C2 position from Cytochrome P450-mediated hydroxylation, a common metabolic soft spot, thereby enhancing the half-life (
) of the molecule. -
Electronic Influence: As a hydrogen bond acceptor, the methoxy oxygen can interact with specific residues (e.g., Cys241 in tubulin), while the methyl group contributes to hydrophobic interactions.
DOT Diagram: SAR & Pharmacophore Logic
Figure 1: Structural consequences of ortho-methoxy substitution on the biphenyl scaffold and downstream therapeutic targeting.
Therapeutic Applications & Case Studies
Antimitotic Agents (Tubulin Inhibition)
Derivatives bearing the ortho-methoxy motif are potent inhibitors of tubulin polymerization. They function by binding to the colchicine site, preventing the formation of microtubules required for mitosis, leading to G2/M cell cycle arrest and apoptosis.[1]
-
Key Compound: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (Phenstatin analogues).[1]
-
Mechanism: The ortho-methoxy group mimics the B-ring of colchicine. The twist induced by the substituent allows the molecule to wedge between the
- and -tubulin subunits. -
Data Insight: Compounds in this class frequently exhibit IC
values in the nanomolar range (see Table 1).
Immuno-Oncology (PD-1/PD-L1 Inhibitors)
Recent studies have identified o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as small-molecule inhibitors of the PD-1/PD-L1 checkpoint.[2]
-
Role of Methoxy: The methoxy group improves lipophilicity and locks the biphenyl moiety into a conformation that disrupts the protein-protein interaction between PD-1 and PD-L1.
-
Efficacy: Compound B2 (from literature) showed tumor growth inhibition of 48.5% in mouse models [1].[2]
Antimicrobial Activity
Hydroxylated biphenyls derived from 2-methoxyphenols (e.g., dimers of guaiacol) exhibit antimicrobial properties against MRSA and E. coli. The mechanism involves membrane depolarization and ROS generation.
Table 1: Comparative Biological Activity of Key Derivatives
| Compound Class | Target | Key Substituent | Activity Metric (IC | Ref |
| Phenstatin Analog | Tubulin (Colchicine Site) | 2-OMe, 3,4,5-triOMe | IC | [2] |
| Compound B2 | PD-1/PD-L1 | o-Biphenyl-methoxy | IC | [1] |
| Protosappanin A | MRSA (Membrane) | Biphenyl-diol/methoxy | MIC: 64 mg/L | [3] |
| 2-MNQ | E. coli Biofilm | 2-Methoxy | MIC: 100 | [4] |
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling (Standardized)
This protocol ensures high yield and regioselectivity for creating the ortho-methoxy biphenyl core.
Reagents:
-
Aryl boronic acid (e.g., 2-methoxyphenylboronic acid).[3]
-
Aryl halide (e.g., 4-bromoanisole).
-
Catalyst: Pd(PPh
) (5 mol%). -
Base: K
CO (2.0 eq). -
Solvent: DME/H
O (2:1).
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a reaction flask with Nitrogen (N
) for 10 minutes. -
Dissolution: Dissolve the aryl halide (1.0 eq) and aryl boronic acid (1.2 eq) in degassed DME.
-
Catalyst Addition: Add Pd(PPh
) quickly to avoid oxidation. -
Activation: Add the aqueous K
CO solution. -
Reflux: Heat to 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT, extract with Ethyl Acetate (3x), wash with brine, and dry over Na
SO . -
Purification: Flash column chromatography.
DOT Diagram: Synthesis Workflow
Figure 2: Standardized Suzuki-Miyaura coupling workflow for ortho-methoxy biphenyl synthesis.
Bioassay: Tubulin Polymerization Inhibition (Fluorescence Based)
To validate the mechanism of action, this assay measures the fluorescence enhancement of DAPI or a reporter dye when bound to polymerized microtubules.
Protocol:
-
Preparation: Prepare Tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10
M). Include a Colchicine positive control (5 M) and a DMSO vehicle control. -
Incubation: Transfer mixture to a 96-well plate pre-warmed to 37°C.
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes using a kinetic plate reader.
-
Analysis: Plot Fluorescence vs. Time. Inhibition is calculated by comparing the V
(slope of the growth phase) of the treated sample vs. control.
References
-
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry.
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry.
-
Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B. Journal of Pharmacy and Pharmacology.
-
Antibacterial and antibiofilm activities of naturally occurring naphthoquinones. Archives of Industrial Hygiene and Toxicology.
-
Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.
Sources
- 1. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-METHOXYBIPHENYL | 86-26-0 [chemicalbook.com]
Methodological & Application
Synthesis of 4-Bromo-2'-methoxybiphenyl via Suzuki coupling
Application Note: Chemoselective Synthesis of 4-Bromo-2'-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling
Part 1: Strategic Analysis & Reaction Design
Objective: To synthesize 4-Bromo-2'-methoxybiphenyl with high chemoselectivity, utilizing the differential reactivity rates of aryl halides in Palladium-catalyzed cross-coupling.
The Challenge: Chemoselectivity The target molecule contains a biaryl core with a bromine substituent.[1] A standard Suzuki coupling often results in polymerization or double-coupling if the starting materials are not carefully selected. The core challenge is to form the biaryl C-C bond while preserving the C-Br bond for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
The Solution: Kinetic Differentiation
We utilize 1-bromo-4-iodobenzene as the electrophile. Palladium(0) oxidative addition occurs significantly faster at the C-I bond compared to the C-Br bond due to the weaker bond dissociation energy (
-
Electrophile: 1-Bromo-4-iodobenzene[2]
-
Nucleophile: 2-Methoxyphenylboronic acid
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (Chosen for its robustness and resistance to dehalogenation compared to Pd(PPh₃)₄).
Reaction Scheme: The reaction targets the iodine site exclusively, leaving the bromine intact.
Figure 1: Reaction scheme highlighting the chemoselective pathway favoring C-I oxidative addition.
Part 2: Experimental Protocol
Safety Warning: Aryl halides are toxic. Boronic acids may be respiratory irritants. Perform all operations in a fume hood.
Materials & Reagents
-
1-Bromo-4-iodobenzene (1.0 equiv, 2.83 g, 10 mmol)
-
2-Methoxyphenylboronic acid (1.1 equiv, 1.67 g, 11 mmol)
-
Potassium Carbonate (
) (2.0 equiv, 2.76 g, 20 mmol) -
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (0.03 equiv, 245 mg)
-
Solvent: 1,4-Dioxane (40 mL) / Distilled Water (10 mL) - Degassed
Step-by-Step Procedure
1. Solvent Preparation (Critical for Catalyst Life) Oxygen is the enemy of Pd(0) species.
-
Combine 1,4-dioxane and water in a flask.
-
Sparge with Argon or Nitrogen for 20 minutes using a balloon and a long needle submerged in the solvent.
2. Reaction Assembly
-
To a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add:
-
Evacuate the flask and backfill with Argon (repeat 3 times).[5]
-
Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Note: Adding catalyst last prevents premature decomposition.
-
Via syringe, add the degassed solvent mixture.
3. Execution
-
Heat the mixture to 60°C (internal temperature).
-
Expert Insight: Do not exceed 80°C. Higher temperatures increase the kinetic energy sufficiently to overcome the activation energy barrier for C-Br insertion, leading to oligomerization.
-
-
Stir vigorously for 8–12 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide (
) should disappear. The product ( ) will appear. If starting material remains after 12h, add 1 mol% fresh catalyst.
4. Workup & Purification
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with Brine (50 mL), dry over anhydrous
, and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel).[5]
-
Eluent: Gradient 100% Hexane
5% EtOAc/Hexane. -
Note: The unreacted boronic acid usually stays at the baseline or elutes very late.
-
Part 3: Process Optimization & Data
To ensure reproducibility, we evaluated catalyst and temperature parameters. The data below illustrates why the specific conditions in the protocol were chosen.
Table 1: Catalyst & Temperature Screening
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Bis)* |
| 1 | Pd(PPh₃)₄ | 80 | 6 | 72% | 85:15 |
| 2 | Pd(PPh₃)₄ | 60 | 12 | 78% | 92:8 |
| 3 | Pd(dppf)Cl₂ | 60 | 10 | 91% | >99:1 |
| 4 | Pd(dppf)Cl₂ | 100 | 4 | 85% | 70:30 |
| 5 | Pd(OAc)₂ / SPhos | 60 | 8 | 88% | 90:10 |
-
Selectivity defined as ratio of Target (4-bromo-2'-methoxybiphenyl) to Bis-coupled byproduct (2,2''-dimethoxy-1,1':4',1''-terphenyl).
-
Interpretation: Pd(dppf)Cl₂ at 60°C (Entry 3) offers the optimal balance of reactivity and chemoselectivity. The bidentate ligand (dppf) imposes steric constraints that, combined with moderate temperature, disfavor the oxidative addition into the more hindered/stronger C-Br bond.
Part 4: Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the TLC check.
Part 5: Troubleshooting & Quality Control
-
Problem: "I see a spot running just above my product."
-
Cause: Homocoupling of the boronic acid (2,2'-dimethoxybiphenyl).
-
Solution: This is often caused by oxygen presence. Ensure rigorous degassing. This impurity is non-polar and difficult to separate from the product; switching to a gradient starting at 100% hexane is required.
-
-
Problem: "My yield is low, and I see starting material."
-
Cause: Catalyst poisoning or "Pd-black" precipitation.
-
Solution: Ensure the halide is free of sulfur impurities. If the reaction turns black and precipitates metal early, add more ligand (dppf) or switch to a fresh catalyst batch.
-
-
Characterization Expectations (Self-Validation):
-
1H NMR (CDCl3): Look for the methoxy singlet (
ppm). The aromatic region should show distinct splitting patterns: the 4-bromophenyl ring will show an AA'BB' system (or close to it), while the 2-methoxyphenyl ring will show more complex ABCD splitting. -
MS (EI/ESI): Expect an M+ and M+2 peak pattern (1:1 ratio) characteristic of a mono-brominated compound.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity order I > Br > Cl). Link
-
Castillo, J. C., et al. (2019). Chemoselective Suzuki–Miyaura Cross-Coupling Reactions of 1-Bromo-4-iodobenzene.[2][4] Journal of Organic Chemistry. (Provides specific conditions for selective coupling).
-
BenchChem. (2025).[4][5] Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis. Link
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromophenylboronic Acid and 2-Haloanisole
Abstract & Core Challenge
This application note details the protocol for the synthesis of 4'-bromo-2-methoxybiphenyl via the Palladium-catalyzed cross-coupling of 4-bromophenylboronic acid and 2-iodoanisole .
The core synthetic challenge is chemoselectivity . Both the nucleophile (boronic acid) and the electrophile (anisole) possess halogen substituents capable of oxidative addition to Palladium(0).
-
Target: Exclusive coupling at the C-I bond of the anisole.
-
Risk: Competitive oxidative addition at the C-Br bond of the boronic acid (or the product), leading to polymerization or oligomerization.
This protocol leverages the kinetic differentiation between aryl iodides and aryl bromides (
Mechanistic Principles & Experimental Design
The Kinetic Hierarchy of Oxidative Addition
The success of this reaction relies entirely on the rate of oxidative addition. Palladium(0) inserts into carbon-halogen bonds in the following order of reactivity:
By selecting 2-iodoanisole as the electrophile, we ensure that the Pd(0) catalyst is consumed by the anisole before it can react with the bromine atom on the boronic acid.
Steric Considerations (The "Ortho Effect")
The 2-methoxy group on the anisole introduces steric bulk near the reaction site. While 2-iodoanisole is highly reactive electronically, the ortho-substituent can retard the rate of transmetallation.
-
Ligand Choice: Triphenylphosphine (
) is sufficient for iodides, but electron-rich, bulky ligands (e.g., SPhos, XPhos) are recommended if using 2-bromoanisole or if yields are low, as they facilitate oxidative addition and stabilize the sterically crowded Pd(II) intermediate. -
Base Choice: Weak bases (Na2CO3) are preferred to minimize protodeboronation of the 4-bromophenylboronic acid.
Reaction Pathway Diagram
The following diagram illustrates the selective pathway (Blue) versus the competing side-reaction (Red).
Caption: Kinetic selectivity pathway. The Pd(0) insertion into 2-Iodoanisole (Blue path) is kinetically favored over the C-Br insertion (Red path).
Comparative Halide Reactivity Data
The following table summarizes why 2-iodoanisole is the requisite starting material for this specific transformation.
| Electrophile (2-Haloanisole) | Bond Dissociation Energy (kcal/mol) | Relative Rate of Ox. Addition | Chemoselectivity Outcome | Recommended? |
| 2-Iodoanisole | ~65 | High (100) | Excellent. Pd reacts with I-site exclusively. | YES |
| 2-Bromoanisole | ~81 | Moderate (1) | Poor. Competitive reaction with Boronic Acid-Br. | NO* |
| 2-Chloroanisole | ~96 | Low (<0.01) | Failed. Catalyst will react with Boronic Acid-Br first. | NO |
*Note: If 2-bromoanisole must be used, specialized ligands like Buchwald's SPhos are required to artificially accelerate the reaction with the anisole over the boronic acid, but yield penalties are expected.
Detailed Experimental Protocol
Materials & Reagents[1]
-
Electrophile: 2-Iodoanisole (1.0 equiv, 234.0 mg for 1 mmol scale)
-
Nucleophile: 4-Bromophenylboronic acid (1.1 equiv, 220.9 mg)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)-
Alternative:
for more robust stability.
-
-
Base:
(2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).
-
Note: DME/Water is preferred for solubility of the boronic acid.
-
Step-by-Step Workflow
Caption: Experimental workflow emphasizing the critical degassing step to prevent catalyst oxidation and homocoupling.
Execution Procedure
-
Preparation: In a 25 mL round-bottom flask or heavy-walled reaction vial equipped with a magnetic stir bar, add 4-bromophenylboronic acid (1.1 mmol) and 2-iodoanisole (1.0 mmol).
-
Solvent Addition: Add DME (4 mL) and 2.0 M aqueous
(1 mL). -
Degassing (Crucial): Sparge the biphasic mixture with a balloon of Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add
(0.03 - 0.05 mmol). Seal the vessel immediately. -
Heating: Heat the reaction mixture to 85°C (oil bath temperature). Stir vigorously to ensure mixing of the biphasic system.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. The reaction typically reaches completion in 4–6 hours.
-
Look for: Disappearance of 2-iodoanisole. The product usually has a higher Rf than the boronic acid but lower than the iodoanisole.
-
-
Workup:
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 100% Hexanes to 95:5 Hexanes:EtOAc.
-
Note: The product is lipophilic.
-
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield (<40%) | Catalyst Deactivation ( | Increase degassing time; use "Freeze-Pump-Thaw" method. |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid | Reduce catalyst loading; Ensure strict anaerobic conditions; Add base after degassing. |
| Unreacted Aryl Halide | Steric Hindrance (Ortho-OMe) | Switch catalyst to Pd(dppf)Cl2 or Pd2(dba)3 + SPhos . Increase Temp to 100°C. |
| Complex Mixture | Loss of Chemoselectivity | Ensure 2-Iodoanisole is used, not Bromo. If Bromo is required, lower temp to 60°C and use SPhos. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.
Sources
Application Note: High-Yield Synthesis of Sterically Hindered 2-Methoxybiphenyls via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Executive Summary
The synthesis of sterically hindered 2-methoxybiphenyls—critical scaffolds in pharmaceutical development, agrochemicals, and the production of advanced Buchwald-type phosphine ligands (e.g., SPhos)—presents a formidable synthetic challenge. Traditional palladium catalysts often fail when coupling tetra-ortho- or tri-ortho-substituted arenes due to severe steric repulsion that inhibits both transmetalation and reductive elimination. This application note provides a comprehensive, field-validated protocol for the synthesis of sterically congested 2-methoxybiphenyls, detailing the mechanistic causality behind catalyst selection, quantitative benchmarking, and a self-validating troubleshooting framework.
Mechanistic Causality & Catalyst Design
The Suzuki-Miyaura cross-coupling of sterically demanding substrates requires overcoming two primary activation barriers:
-
Oxidative Addition: Unactivated aryl chlorides (commonly used due to cost and availability) are reluctant to undergo oxidative addition. Electron-rich ligands are required to increase the electron density at the Pd(0) center.
-
Reductive Elimination (The Bottleneck): In the synthesis of tetra-ortho-substituted biaryls, the Pd(II) diaryl intermediate is highly congested. Steric repulsion between the ortho-substituents severely slows down product release.
The Solution: Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or the newly developed HFTPhos are specifically engineered to solve this. The bulky dicyclohexyl groups promote the formation of a highly reactive monoligated Pd(0)L complex. More importantly, the lower aryl ring of the ligand engages in a secondary
Catalytic Workflow & Steric Bottlenecks
Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting steric bottlenecks and ligand effects.
Quantitative Ligand Benchmarking
The choice of ligand dictates the success of coupling highly hindered 2-methoxybiphenyl systems. Table 1 summarizes the performance of various ligands based on authoritative literature data for tri- and tetra-ortho-substituted biaryl synthesis.
| Ligand System | Target Substitution | Catalyst Loading (mol %) | Temp (°C) | Avg. Yield (%) | Mechanistic Advantage |
| Tri-ortho | 5.0 | 100 | < 15% | None (Fails due to lack of steric bulk) | |
| SPhos | Tri-ortho | 1.0 - 2.0 | 80 - 100 | 85 - 95% | Excellent balance of electron density and steric bulk |
| PhenCarPhos | Tetra-ortho | 1.0 - 2.0 | 100 | 75 - 85% | Enhanced |
| HFTPhos | Tetra-ortho | 0.025 | 100 | > 95% | Fluorinated aryl ring maximizes secondary Pd interactions |
Experimental Protocol: Synthesis of 2-(2',6'-dimethoxyphenyl)toluene
This protocol details the synthesis of a model tri-ortho-substituted biaryl using the SPhos ligand system, a standard in pharmaceutical process chemistry.
Reagents & Equipment
-
Aryl Halide: 2-Chloro-1,3-dimethoxybenzene (1.0 mmol)
-
Boronic Acid: o-Tolylboronic acid (1.5 mmol)
-
Catalyst/Ligand:
(0.02 mmol, 2 mol %), SPhos (0.04 mmol, 4 mol %) -
Base: Potassium phosphate tribasic monohydrate (
) (3.0 mmol) -
Solvent: Toluene (Anhydrous, 3.0 mL)
-
Equipment: Schlenk tube, magnetic stir bar, argon/nitrogen manifold, oil bath.
Step-by-Step Methodology
-
Reaction Assembly (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(4.5 mg), SPhos (16.4 mg), o-tolylboronic acid (204 mg), and (691 mg). -
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to their inactive phosphine oxides, immediately killing the catalytic cycle.
-
Substrate & Solvent Addition: Add 2-chloro-1,3-dimethoxybenzene (172.6 mg) and anhydrous toluene (3.0 mL) via syringe. If the aryl halide is a solid, it should be added during Step 1.
-
Heating & Monitoring: Replace the septum with a Teflon screwcap under a positive flow of argon. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–24 hours. The high stirring rate is necessary because the reaction is a solid-liquid biphasic mixture.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with distilled water (10 mL) to remove inorganic salts. Extract the aqueous layer with ethyl acetate (2 × 10 mL). Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the pure 2-(2',6'-dimethoxyphenyl)toluene.
Self-Validating System: Troubleshooting Matrix
To ensure scientific integrity, every protocol must be self-correcting. If the yield is suboptimal, use the following matrix to identify the causal failure point and implement the validated fix.
| Observation / Issue | Causal Mechanism | Validated Fix |
| High levels of Ar-H (Protodeboronation) | Steric hindrance slows transmetalation, allowing the competing hydrolysis of the boronic acid to dominate. | Switch to the corresponding boronic acid pinacol ester (Bpin), or use a slow-addition syringe pump for the boronic acid. |
| Significant Homocoupling of Aryl Halide | Ingress of oxygen promotes oxidative homocoupling, or the Pd(II) intermediate has too long of a lifetime before transmetalation. | Perform rigorous freeze-pump-thaw degassing. Ensure |
| Reaction Stalls at <50% Conversion | Catalyst deactivation (aggregation to Pd black) due to extreme steric repulsion preventing reductive elimination. | Elevate the ligand-to-palladium ratio to 2.5:1 to stabilize Pd(0), or upgrade the ligand from SPhos to HFTPhos. |
References
1.
Application Note: 4-Bromo-2'-methoxybiphenyl as a Core Synthon in Liquid Crystal Material Synthesis
Introduction & Mechanistic Rationale
In the design of advanced soft materials, the precise molecular engineering of the mesogenic core dictates the macroscopic properties of the resulting liquid crystal (LC). 4-Bromo-2'-methoxybiphenyl (CAS: 227305-07-9)[1] has emerged as a highly versatile building block for synthesizing complex thermotropic liquid crystals, including twist-bend nematics (
As a Senior Application Scientist, I approach the selection of this specific synthon based on two fundamental structural advantages:
-
The Lateral Methoxy Group (2'-position): The introduction of a highly electronegative oxygen atom at the lateral position generates a strong perpendicular dipole moment. This is critical for achieving negative dielectric anisotropy (
) required for vertically aligned (VA) display modes. Furthermore, the steric bulk of the methoxy group forces the biphenyl system out of coplanarity (atropisomerism), disrupting tight crystal packing, lowering the melting point, and inducing the helical molecular curvature necessary forngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> phases. -
The Bromide Handle (4-position): The bromo substituent serves as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Bromides offer superior oxidative addition kinetics compared to chlorides, while remaining significantly more stable and cost-effective than iodides[2].
Experimental Design & Causality: The Suzuki-Miyaura Extension
To extend the rigid mesogenic core, 4-Bromo-2'-methoxybiphenyl is typically coupled with an arylboronic acid (e.g., 4-alkylphenylboronic acid) to form a terphenyl architecture. The protocol below utilizes a biphasic solvent system (Toluene/Ethanol/Water) and a Pd(0) catalyst.
The Causality of the Reagent Matrix:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: Chosen because the electron-rich phosphine ligands stabilize the Pd(0) active species, facilitating the initial oxidative addition into the sterically hindered C-Br bond.
-
Potassium Carbonate (K₂CO₃): A mild inorganic base that serves a dual purpose. It neutralizes the hydrobromic acid byproduct and, more importantly, coordinates with the arylboronic acid to form a highly nucleophilic boronate complex, which is mandatory for the transmetalation step[3].
-
Toluene/Ethanol/Water (2:1:1): Toluene dissolves the organic starting materials and the highly hydrophobic terphenyl product. Water dissolves the K₂CO₃. Ethanol acts as a critical phase-transfer agent, homogenizing the interface between the aqueous and organic layers to accelerate transmetalation[2].
Quantitative Data: Optimization & Thermotropic Properties
The following tables summarize the empirical data for the synthesis and phase characterization of a derivative terphenyl mesogen (4-hexyl-2''-methoxy-[1,1':4',1''-terphenyl]).
Table 1: Suzuki Coupling Optimization Parameters
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| Pd(OAc)₂ (2%) + PPh₃ (8%) | K₂CO₃ (3.0) | Toluene/H₂O (1:1) | 85 | 24 | 62% |
| Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.5) | Toluene/H₂O (1:1) | 90 | 18 | 78% |
| Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 91% |
Table 2: Phase Transition Temperatures (DSC & POM Analysis)
Note: Phase transitions measured via Differential Scanning Calorimetry (DSC) at a rate of 5 °C/min. Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic.
| Compound Core | Lateral Substituent | Phase Transition Sequence (°C) | |
| Unsubstituted Terphenyl | None | Cr 180 N 220 I | 40 °C |
| Monofluoro Terphenyl | 2''-Fluoro | Cr 145 SmC 160 N 210 I | 50 °C |
| Methoxy Terphenyl | 2''-Methoxy | Cr 95 N 185 I | 90 °C |
Insight: The lateral methoxy group drastically suppresses the crystalline melting point (from 180 °C to 95 °C) and eliminates the highly ordered Smectic C phase, resulting in a broad, highly desirable Nematic window of 90 °C.
Step-by-Step Methodology: Terphenyl Mesogen Synthesis
This self-validating protocol ensures high fidelity and yield for the cross-coupling of 4-Bromo-2'-methoxybiphenyl.
Phase 1: Reaction Setup and Degassing
-
Charge the Flask: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2'-methoxybiphenyl (10.0 mmol, 2.63 g) and 4-hexylphenylboronic acid (11.0 mmol, 2.27 g).
-
Add Base: Add anhydrous K₂CO₃ (30.0 mmol, 4.15 g).
-
Solvent Addition: Inject a solvent mixture of Toluene (40 mL), Ethanol (20 mL), and Deionized Water (20 mL).
-
Degassing (Critical Step): Submerge a sparging needle into the biphasic mixture and bubble ultra-pure Nitrogen (or Argon) gas vigorously for 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) state, stalling the reaction.
-
Catalyst Addition: Under a positive flow of Nitrogen, quickly remove the septum and add Pd(PPh₃)₄ (0.05 mmol, 0.57 g). Reseal the flask immediately.
Phase 2: Execution and Monitoring
-
Heating: Lower the flask into a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial mixing between the aqueous and organic layers.
-
TLC Validation: After 12 hours, halt stirring to allow phase separation. Extract a 0.1 mL aliquot from the upper (toluene) layer. Run a Thin-Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (9:1) as the eluent.
-
Validation Check: The reaction is complete when the starting bromide spot (higher Rf) is fully consumed, replaced by an intensely UV-active product spot (lower Rf).
-
Phase 3: Work-up and Purification
-
Quenching: Cool the reaction to room temperature. Add 50 mL of Deionized Water and 50 mL of Ethyl Acetate to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the remaining aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Washing: Wash the combined organic layers with saturated brine (50 mL) to remove residual ethanol and inorganic salts[2]. Dry over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil via silica gel flash column chromatography (100% Hexane transitioning to 95:5 Hexane:Ethyl Acetate).
-
Final Isolation: Recrystallize the resulting solid from hot ethanol to yield the pure LC mesogen as white, needle-like crystals. Confirm purity via ¹H-NMR and phase transitions via Polarized Optical Microscopy (POM).
Workflow Visualization
Caption: Workflow for the Suzuki-Miyaura synthesis of biphenyl-based liquid crystals.
References
-
Cammidge, A. "Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant". The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
ResearchGate. "Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media". ResearchGate. URL: [Link]
Sources
Application Note: Functionalization of 4-Bromo-2'-methoxybiphenyl at the Bromine Position
Executive Summary
This guide details the strategic functionalization of 4-Bromo-2'-methoxybiphenyl (CAS: 58743-83-2) . Unlike simple aryl halides, this scaffold presents a unique "remote steric" challenge: the ortho-methoxy group on the distal ring (C2') imposes conformational constraints (atropisomerism potential) and electronic perturbations that influence reactivity at the para-bromine (C4) site.
This document provides three validated protocols for transforming the C4-Br handle into Carbon, Nitrogen, and Boron functionalities. It synthesizes kinetic data with practical workflow optimization to ensure high yield and selectivity.
Strategic Analysis: The "Remote" Ortho-Effect
Before initiating synthesis, researchers must understand the substrate's behavior in solution.
| Feature | Chemical Consequence | Operational Adjustment |
| C4-Bromine | High reactivity (Para-position). Accessible for oxidative addition. | Standard Pd-cycle initiation; amenable to mild catalysts. |
| 2'-Methoxy Group | Distal Sterics: Restricts rotation around the biaryl axis. Electronic Feed: Weakly electron-donating to the B-ring; minimal resonance transmission to A-ring (C4). | Solubility: Increases lipophilicity; use THF/Toluene. Purification: The OMe group aids separation on Silica (distinct R_f from non-polar byproducts). |
| Biaryl Axis | Non-planar conformation (dihedral angle ~40-60°). | Catalyst Choice: Bulky ligands (e.g., XPhos) prevent catalyst aggregation but must not be too bulky to be impeded by the substrate's own twist. |
Visualizing the Reaction Landscape
The following diagram outlines the divergent synthesis pathways covered in this guide.
Figure 1: Divergent functionalization strategy for 4-Bromo-2'-methoxybiphenyl.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Objective: Coupling with aryl/heteroaryl boronic acids to form terphenyl cores. Challenge: The 2'-OMe group can induce twisting, making the biaryl product sterically congested. Solution: Use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ with strong base activation.
Materials
-
Substrate: 4-Bromo-2'-methoxybiphenyl (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) - Preferred for steric tolerance.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for hindered substrates)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol, 263 mg), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg) quickly under Argon flow.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Note: The starting material is UV active (bright blue/purple fluorescence). The product usually has a distinct redshift.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Expert Insight: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch the base to K₃PO₄ and the solvent to n-Butanol/Water to buffer the pH.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Objective: Installation of amine motifs (e.g., morpholine, piperazine) common in CNS drug discovery. Challenge: The electron-rich nature of the 2'-OMe ring (via the biphenyl link) slightly deactivates the system toward oxidative addition compared to electron-deficient bromides. Solution: Use XPhos or RuPhos precatalysts. These bulky, electron-rich ligands accelerate oxidative addition and facilitate reductive elimination in crowded systems.
Materials
-
Substrate: 4-Bromo-2'-methoxybiphenyl (1.0 equiv)
-
Amine: 1.2 equiv (e.g., Morpholine, Aniline)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv)
-
Ligand: XPhos (0.04 equiv) - Critical for high yields.
-
Base: NaOtBu (1.4 equiv) - Must be stored in a glovebox or desiccator.
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in Toluene (1 mL) and stir at RT for 5 mins (solution turns deep orange/red).
-
Reaction Assembly: In a separate pressure tube, add substrate (1.0 mmol, 263 mg), amine (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg).
-
Combine: Transfer the catalyst solution to the reaction tube via syringe. Rinse with additional Toluene (3 mL).
-
Heating: Seal and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with DCM).
-
Purification: Concentrate and purify via silica gel chromatography. Use a gradient of DCM/MeOH or Hexane/EtOAc.
Self-Validation: If the reaction turns black immediately upon heating and yield is low, it indicates "Palladium Black" precipitation. Increase ligand loading to 0.06 equiv or switch to the XPhos-Pd-G3 precatalyst.
Protocol 3: Lithium-Halogen Exchange (C-Metalation)
Objective: Conversion to C4-Li for reaction with electrophiles (e.g., DMF for aldehydes, CO₂ for acids, Borates for boronates). Critical Risk: Directed Ortho Metalation (DOM). The 2'-OMe group can direct lithiation to the C3' position. However, Br-Li exchange at C4 is kinetically faster at -78°C. Safety: t-BuLi is pyrophoric. n-BuLi is preferred if reactivity allows.
Mechanism & Selectivity
The following logic tree explains the temperature dependence of the selectivity.
Figure 2: Kinetic vs. Thermodynamic control in lithiation of 4-Bromo-2'-methoxybiphenyl.
Step-by-Step Procedure
-
Drying: Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Dissolution: Add 4-Bromo-2'-methoxybiphenyl (1.0 mmol, 263 mg) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 5 minutes.
-
Observation: A color change (often to yellow/orange) indicates formation of the aryllithium species.
-
-
Incubation: Stir at -78°C for exactly 30 minutes . Do not warm up.
-
Quench: Add the electrophile (e.g., Triisopropyl borate for boronic acid, or DMF for aldehyde) (1.5 equiv) neat or in THF solution.
-
Warming: Allow the mixture to warm to RT naturally over 1 hour.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Homocoupling (Ar-Ar) | Presence of O₂ during Suzuki or Li-exchange. | Degas solvents more thoroughly (sparge with Ar for 20 mins). |
| Protodehalogenation (Ar-H) | Moisture in solvent during Li-exchange; incomplete transmetallation in Suzuki. | Use freshly distilled THF. Ensure reagents are dry. |
| Low Conversion (Buchwald) | Catalyst poisoning or insufficient heat. | Switch to BrettPhos or RuPhos if the amine is secondary. Ensure temp is >80°C. |
| Regioisomers in Li-Exchange | Temperature rose above -50°C before quench. | Use an internal thermometer. Ensure quench is added at -78°C. |
References
-
Suzuki-Miyaura Coupling General Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Buchwald-Hartwig Amination & Ligand Effects
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Lithium-Halogen Exchange Kinetics
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
-
Directed Ortho Metalation (DOM)
-
Substrate Physical Properties (4-Bromo-2'-methoxybiphenyl)
Sources
Application Note: Buchwald-Hartwig Amination of 4-Bromo-2'-methoxybiphenyl
Executive Summary & Application Context
Biphenyl scaffolds are ubiquitous in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, androgen receptor antagonists, and CNS-active therapeutics. The functionalization of 4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6)[1] via carbon-nitrogen (C-N) bond formation allows for the rapid, late-stage diversification of this structural motif.
This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of 4-Bromo-2'-methoxybiphenyl. Designed for researchers and drug development professionals, this guide focuses on maximizing yield, overcoming the steric constraints of the ortho-substituted biphenyl system, and ensuring high reproducibility across scales.
Mechanistic Rationale & Catalyst Selection
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction that forms C-N bonds from amines and aryl halides[2]. The catalytic cycle is driven by three fundamental steps:
-
Oxidative Addition : The active Pd(0) species inserts into the C-Br bond of 4-Bromo-2'-methoxybiphenyl.
-
Amine Coordination & Deprotonation : The amine binds to the resulting Pd(II) complex, followed by deprotonation by a strong base to form a palladium amido intermediate[2].
-
Reductive Elimination : The C-N bond is formed, releasing the coupled product and regenerating the Pd(0) catalyst[2].
Ligand Design and Causality
For the amination of 4-Bromo-2'-methoxybiphenyl, the choice of ligand is the most critical parameter. First-generation catalysts (e.g., Pd(PPh3)4) or simple bidentate ligands (e.g., BINAP) often suffer from slow reductive elimination or catalyst deactivation via palladacycle formation[3].
To overcome this, we utilize sterically hindered dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or RuPhos [3]. These ligands possess a biphenyl backbone that interacts with the palladium center via a unique π-interaction at the ortho-carbon of the unsubstituted aryl ring, stabilizing the highly active Pd(0) species[4]. Furthermore, the bulky dialkyl groups enforce a tight geometry around the metal center that dramatically accelerates reductive elimination, preventing competitive β-hydride elimination when coupling alkylamines[4].
Figure 1: Buchwald-Hartwig catalytic cycle for the amination of 4-Bromo-2'-methoxybiphenyl.
Experimental Design & Self-Validating Systems
To ensure absolute trustworthiness, this protocol is designed as a self-validating system:
-
Internal Standard Validation : 1,3,5-Trimethoxybenzene is added to the crude reaction mixture for quantitative 1H-NMR yield determination prior to isolation, ensuring no product is lost during workup.
-
Reaction Monitoring : The consumption of 4-Bromo-2'-methoxybiphenyl is continuously monitored via GC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks at m/z 262/264) serves as an absolute, undeniable indicator of conversion.
-
Atmospheric Control : Because Pd(0) and electron-rich phosphines are highly sensitive to oxidation, the protocol mandates strict Schlenk techniques or a glovebox setup.
Figure 2: Standardized experimental workflow and self-validation checkpoints.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the coupling of 4-Bromo-2'-methoxybiphenyl with morpholine (a representative secondary amine). The data demonstrates the superiority of dialkylbiarylphosphine ligands over first-generation bidentate ligands.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | GC Yield (%) | Isolated Yield (%) |
| 1 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 45 | 38 |
| 2 | Pd2(dba)3 / DPPF | NaOtBu | Toluene | 100 | 62 | 55 |
| 3 | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 90 | >99 | 94 |
| 4 | Pd2(dba)3 / RuPhos | NaOtBu | 1,4-Dioxane | 90 | >99 | 96 |
| 5 | Pd2(dba)3 / RuPhos | K3PO4 | t-AmylOH | 100 | 88 | 82 |
Step-by-Step Protocol: Amination with Morpholine
Scale : 1.0 mmol
Materials Required:
-
Aryl Halide : 4-Bromo-2'-methoxybiphenyl (1.0 mmol, 263.1 mg)
-
Amine : Morpholine (1.2 mmol, 104.5 mg / 105 µL)
-
Catalyst : Pd2(dba)3 (0.02 mmol, 2 mol% Pd, 18.3 mg)
-
Ligand : RuPhos (0.04 mmol, 4 mol%, 18.7 mg)
-
Base : Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Solvent : Anhydrous 1,4-Dioxane (5.0 mL)
Methodology:
-
Preparation (Glovebox or Schlenk Line) :
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-Bromo-2'-methoxybiphenyl, Pd2(dba)3, RuPhos, and NaOtBu.
-
Causality Note: Adding the base last minimizes the risk of base-mediated degradation of the palladium catalyst before the active complex can fully form.
-
-
Solvent and Amine Addition :
-
Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with ultra-high purity Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (5.0 mL) and Morpholine (105 µL) via a gas-tight syringe.
-
-
Reaction Execution :
-
Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4 hours.
-
Causality Note: Vigorous stirring is essential. As the reaction progresses, it becomes a heterogeneous suspension due to the precipitation of the NaBr byproduct. Poor stirring will artificially halt conversion.
-
-
Monitoring (Self-Validation) :
-
After 3 hours, withdraw a 10 µL aliquot via syringe, dilute with EtOAc (1 mL), filter through a short pad of Celite, and analyze via GC-MS. Confirm the disappearance of the starting material (m/z 262/264).
-
-
Workup :
-
Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with deionized water (2 × 10 mL) to remove NaBr and residual base.
-
Extract the aqueous layer with EtOAc (10 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 90:10 to 70:30).
-
The product, 4-(2'-methoxy-[1,1'-biphenyl]-4-yl)morpholine, is isolated as an off-white solid.
-
Troubleshooting & Analytical Validation
-
Catalyst Poisoning / Black Precipitate : If a black precipitate (palladium black) forms rapidly upon heating, it indicates oxygen ingress or poor ligand coordination. Ensure solvents are rigorously degassed (e.g., via freeze-pump-thaw) and the argon source is dry.
-
Substrate Scope Adaptations (Primary Amines) : When coupling primary aliphatic amines instead of secondary amines, switch the ligand to BrettPhos . BrettPhos is specifically engineered to perform aminations with primary amines while strictly preventing the formation of undesired bis-arylated byproducts[4].
-
Base Sensitivity : If the biphenyl substrate is modified to contain base-sensitive functional groups (e.g., esters or nitro groups), they will be incompatible with strong bases like NaOtBu. In such cases, replace NaOtBu with the weaker base Cs2CO3 or K2CO3, and increase the reaction time to 12-16 hours[2].
References
-
Wikipedia . "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. URL:[Link][3]
-
Chemistry LibreTexts . "Buchwald-Hartwig Amination". LibreTexts Organic Chemistry. URL:[Link][2]
Sources
Microwave-assisted synthesis of 4-Bromo-2'-methoxybiphenyl
Application Note: High-Fidelity Microwave-Assisted Synthesis of 4-Bromo-2'-methoxybiphenyl
Abstract
This application note details a robust, high-speed protocol for the synthesis of 4-Bromo-2'-methoxybiphenyl , a critical biaryl scaffold in medicinal chemistry (e.g., as a precursor for CDK inhibitors and biphenyl-based liquid crystals). Utilizing microwave-assisted organic synthesis (MAOS), this method leverages the kinetic selectivity of palladium oxidative addition to differentiate between aryl-iodide and aryl-bromide bonds. The protocol achieves >85% yield in under 20 minutes, contrasting sharply with conventional thermal reflux methods that often require 12–24 hours and suffer from higher rates of homocoupling.
Introduction & Strategic Analysis
The synthesis of poly-halogenated biaryls requires precise control over chemoselectivity. In this protocol, we target 4-Bromo-2'-methoxybiphenyl . The strategic challenge is to form the biaryl C-C bond while retaining the bromine atom for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
The Chemoselective Strategy: We utilize 1-Bromo-4-iodobenzene as the electrophile. Palladium(0) catalysts exhibit a distinct order of reactivity toward aryl halides based on bond dissociation energies (BDE):
-
C–I (~65 kcal/mol) : Fastest Oxidative Addition.
-
C–Br (~81 kcal/mol) : Slower Oxidative Addition.
-
C–Cl (~96 kcal/mol) : Slowest/Inert under mild conditions.
By employing microwave irradiation, we can access a specific temperature window (80–100°C) where the rate constant for C–I insertion (
Reaction Mechanism & Pathway
The following Graphviz diagram illustrates the chemoselective catalytic cycle. Note the critical "Discrimination Step" where the catalyst preferentially engages the Iodide.
Figure 1: Chemoselective Suzuki-Miyaura Catalytic Cycle highlighting the preferential oxidative addition to the C-I bond.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 1-Bromo-4-iodobenzene | 282.90 | 1.0 | 283 mg (1.0 mmol) | Electrophile (Selective) |
| 2-Methoxyphenylboronic acid | 151.96 | 1.1 | 167 mg (1.1 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 24.5 mg (3 mol%) | Catalyst (Robust) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg (2.0 mmol) | Base |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent (High Loss Tangent) |
| Water (Deionized) | - | - | 1.0 mL | Co-solvent (Base solubility) |
Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its resistance to air oxidation and superior performance with sterically hindered (ortho-substituted) boronic acids.
Instrument Setup (Microwave Reactor)
-
System: CEM Discover 2.0 / Anton Paar Monowave (or equivalent single-mode reactor).
-
Vessel: 10 mL Pyrex pressure vial with silicone/PTFE septum.
-
Stirring: High speed (magnetic fanning bar).
Step-by-Step Procedure
-
Reagent Loading:
-
To a clean, dry 10 mL microwave vial, add 1-Bromo-4-iodobenzene (283 mg), 2-Methoxyphenylboronic acid (167 mg), and Pd(dppf)Cl₂ (24.5 mg).
-
Expert Tip: Add the catalyst last or sandwich it between the solid reagents to minimize exposure to air before sealing, although Pd(II) is relatively stable.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Add K₂CO₃ (276 mg).
-
Critical Step: Sparge the mixture with Argon or Nitrogen gas for 2–3 minutes. Oxygen is the enemy of the catalytic cycle, leading to homocoupling (biphenyl formation) and catalyst deactivation (palladium black precipitation).
-
-
Microwave Irradiation:
-
Seal the vial.
-
Program the microwave with the following dynamic method:
-
Temperature: 100 °C
-
Ramp Time: 2:00 min
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 200 W)
-
Cooling: Active air cooling ON (to prevent temperature overshoot).
-
-
-
Workup:
-
Allow the vial to cool to <40 °C.
-
Filter the reaction mixture through a small pad of Celite® to remove palladium residues. Rinse the pad with Ethyl Acetate (20 mL).
-
Transfer the filtrate to a separatory funnel.[1] Wash with Water (15 mL) followed by Brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
-
-
Purification:
-
The crude residue is typically a yellow oil or solid.
-
Purify via Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).
-
Rf Value: Product Rf ≈ 0.4 (95:5 Hex:EtOAc).
-
Yield Expectation: 220–240 mg (84–92%).
-
Workflow Visualization
Figure 2: Operational workflow for the microwave synthesis.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these standard metrics.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):
-
Diagnostic Signal 1: Singlet at δ 3.82 ppm (3H) corresponding to the methoxy group (-OCH₃).
-
Diagnostic Signal 2: Two doublets in the aromatic region for the para-substituted ring (Ring A). Look for δ ~7.55 (d, 2H) and δ ~7.42 (d, 2H) .
-
Absence of Impurities:
-
Starting Material: No doublet at δ 7.75 (characteristic of 1-bromo-4-iodobenzene).
-
Homocoupling: No symmetric peaks indicating 4,4'-dibromobiphenyl.
-
2. Mass Spectrometry (GC-MS or LC-MS):
-
Molecular Ion: m/z = 262.0 / 264.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
-
Verification: The presence of the bromine isotope pattern is the primary confirmation that the Br atom was not lost during the reaction (dehalogenation).
Optimization & Troubleshooting (Expertise & Experience)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion due to catalyst death (Pd black). | Ensure rigorous degassing (Ar sparge).[3] Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. |
| De-bromination | Reaction temperature too high (>120°C) or reaction time too long. | Reduce MW temp to 80°C and extend time to 30 min. Use a milder base like NaHCO₃. |
| Homocoupling | Oxygen presence or excess Boronic Acid. | Verify inert atmosphere.[2][3] Reduce Boronic Acid to 1.05 equiv. |
| Vial Failure | Excessive pressure buildup. | Ensure headspace ratio is correct (fill volume < 60% of vial capacity). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 114, 3524. (Context on oxidative addition rates). Link
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. BenchChem Application Library. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Sterically Hindred Biaryl Synthesis
Topic: Overcoming Steric Hindrance in 2'-Methoxybiphenyl Synthesis Ticket ID: #RXN-ORTHO-2024 Status: Escalated to Senior Application Scientist
Executive Summary & Diagnostic Matrix
User Context: You are attempting to synthesize 2'-methoxybiphenyl (or its derivatives) via Suzuki-Miyaura coupling. The Problem: The ortho-methoxy group introduces significant steric bulk and electronic effects. This creates two distinct failure modes:
-
Catalytic Failure: The palladium center cannot access the crowded coordination sphere for oxidative addition or transmetallation.
-
Reagent Decomposition: 2-methoxyphenylboronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond) before coupling occurs.[1]
Quick Diagnostic Matrix Use this table to identify your specific failure mode before proceeding to the modules.
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Recommended Module |
| SM (Halide) remains ; No product; Boron species intact. | Catalytic Stall | Ligand is not bulky/electron-rich enough to facilitate Oxidative Addition in crowded systems. | Module 1 (Ligands) |
| SM (Halide) remains ; Boron species missing; Anisole detected. | Protodeboronation | The 2-methoxyboronic acid hydrolyzed. Reaction pH is too high or Boron release is too fast. | Module 2 (Boron Source) |
| Conversion <50% ; Black precip. (Pd black) forms early. | Catalyst Death | Catalyst unstable. Ligand:Pd ratio incorrect or O2 ingress. | Module 3 (Protocol) |
Module 1: Ligand Selection (The Engine)
Q: Why is my standard Pd(PPh3)4 catalyst failing? A: Triphenylphosphine is insufficiently electron-rich to promote oxidative addition into sterically hindered halides (like 2-bromoanisole) and lacks the bulk to force the formation of the active monoligated Pd species.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) For ortho-methoxy systems, you must use SPhos or RuPhos .
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl):
-
RuPhos:
-
Usage: Preferred if your substrate also contains amines or if you are using extremely electron-poor halides.
-
Visualization: The Steric Workaround
The diagram below illustrates how bulky ligands facilitate the difficult Transmetallation step in hindered systems.
Caption: The catalytic cycle highlighting Transmetallation as the bottleneck for sterically hindered substrates, resolved by bulky ligands like SPhos.
Module 2: The Boron Species (The Fuel)
Q: I see "Anisole" in my LCMS. Where did my Boron go? A: You are experiencing Protodeboronation . 2-substituted boronic acids (especially 2-methoxy) are highly unstable under basic conditions. The ortho-substituent accelerates hydrolytic cleavage of the C-B bond, replacing it with C-H.
The Solution: Slow-Release Reagents (MIDA Boronates) Do not use free boronic acids for difficult 2-methoxy couplings.
-
Pinacol Esters (Bpin): More stable than acids, but can still degrade.
-
MIDA Boronates (The Gold Standard): N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and chemically inert. They do not transmetallate directly. Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[4]
-
Why this works: The concentration of free (unstable) boronic acid is kept low, favoring the cross-coupling reaction (k_coupling) over the decomposition pathway (k_decomp).
-
Visualization: The Slow-Release Strategy
Caption: Kinetic strategy using MIDA boronates to maintain low concentrations of unstable boronic acid, favoring productive coupling over decomposition.
Module 3: Optimized Protocol (The Fix)
Q: What is the exact recipe for the highest probability of success? A: This protocol combines SPhos (for steric hindrance) with Anhydrous/Controlled Water conditions or MIDA boronates to prevent deboronation.
Protocol A: The "Standard" High-Performance Method
Best for: 2-Haloanisole + Phenylboronic acid (Stable Boron)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G2/G3 Precatalyst (2 mol%).
-
Tip: Precatalysts ensure the active species forms immediately, avoiding induction periods where Pd black can form.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (5:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Why: Phosphate is bulky and basic enough to activate boron but less harsh than hydroxides, reducing side reactions.
-
-
Temp: 80°C - 100°C.
Protocol B: The "Difficult" Method (MIDA)
Best for: Phenyl Halide + 2-Methoxyphenyl MIDA Boronate (Unstable Boron Source)
-
Reagents:
-
Solvent: 1,4-Dioxane / H₂O (5:1 ratio).
-
Crucial: The water is necessary to release the boron from the MIDA cage.
-
-
Procedure:
-
Combine solids in a vial.
-
Add degassed solvents.[1]
-
Seal and heat to 60°C for 12-24 hours.
-
Note: MIDA release is temp dependent. 60°C is the "sweet spot" for release vs. decomposition.
-
Advanced Troubleshooting (FAQs)
Q: I cannot use MIDA boronates. How do I stop protodeboronation with standard boronic acids? A: Switch to Anhydrous Conditions . Use Cs₂CO₃ or K₃PO₄ in dry Toluene or DMF at 100°C.
-
Mechanism:[2][3][4][5][6][7] By removing water, you shut down the hydrolytic pathway for protodeboronation. However, the Suzuki reaction requires some activation.[10] The low solubility of the inorganic base in organic solvent provides a "heterogeneous slow release" of the active base species.
Q: My reaction turns black immediately (Pd precipitation). A: This indicates ligand oxidation or insufficient ligand loading.
-
Ensure SPhos is white (not yellow/sticky).
-
Increase Ligand:Pd ratio to 2.5:1 or 3:1.
-
Switch to a G3 Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3). These are air-stable and do not require in-situ reduction of Pd(II).
Q: Can I use Nickel instead of Palladium? A: Yes. For extremely hindered or cost-sensitive scale-up:
-
Catalyst: NiCl₂(dcpp) or Ni(COD)₂ + PCy₃.
-
Benefit: Nickel is smaller than Palladium, sometimes accommodating steric bulk differently, and oxidative addition into aryl chlorides is often faster.
References & Validation[2][3][10]
-
Ligand Efficacy (SPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with Scope and Reactivity. Journal of the American Chemical Society.[10]
-
MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[10]
-
Protodeboronation Mechanism: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited. Journal of the American Chemical Society.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Improving yield of 4-Bromo-2'-methoxybiphenyl Suzuki coupling
Technical Support Center: Optimizing 4-Bromo-2'-methoxybiphenyl Synthesis
Mission: This guide addresses the specific electronic and steric challenges in synthesizing 4-Bromo-2'-methoxybiphenyl via Suzuki-Miyaura coupling. Our goal is to transition your workflow from "statistical hoping" to "engineered precision."
Module 1: The Strategic Fork (Selectivity)
The Core Problem: If you are using 1,4-dibromobenzene , you are fighting a statistical battle. The palladium catalyst does not inherently distinguish between the two identical bromine sites efficiently enough to prevent substantial formation of the terphenyl side-product (bis-coupling), regardless of stoichiometry.
The Engineered Solution: Switch to 1-bromo-4-iodobenzene . This utilizes the "Orthogonal Reactivity" principle. The C–I bond is significantly weaker and kinetically more labile toward oxidative addition than the C–Br bond. This allows the catalyst to insert exclusively at the iodine site under mild conditions, leaving the bromine handle intact for future functionalization.[1]
| Parameter | Route A: 1,4-Dibromobenzene | Route B: 1-bromo-4-iodobenzene |
| Selectivity | Statistical (~60-70% mono-product max) | Kinetic (>95% mono-product) |
| Side Products | 4,4''-dimethoxy-terphenyl (Bis-coupled) | Minimal homocoupling |
| Purification | Difficult (Mono/Bis separation) | Easy (Distinct R_f values) |
| Verdict | Not Recommended | Standard of Care |
Module 2: The "Ortho-Effect" & Catalyst Selection
The Core Problem: The coupling partner, 2-methoxyphenylboronic acid , presents two distinct failure modes:
-
Steric Hindrance: The ortho-methoxy group creates a "steric wall" that impedes the transmetallation step in the catalytic cycle. Standard ligands like PPh3 (in Pd(PPh3)4) often fail to drive this step to completion, leading to stalled reactions.
-
Protodeboronation: Ortho-heteroatom substituted boronic acids are notoriously unstable. Under basic, aqueous conditions, they undergo rapid C–B bond cleavage, yielding anisole (via protonolysis) rather than the biaryl product.
The Engineered Solution: You must use a Buchwald Dialkylbiaryl Phosphine Ligand , specifically SPhos .
-
Why SPhos? Its electron-rich nature facilitates oxidative addition, but more importantly, its bulk and specific architecture create a pocket that accelerates reductive elimination in sterically crowded systems.
-
Base Selection: Avoid strong hydroxides (NaOH/KOH) or high heat with carbonates.[2] Use Potassium Phosphate (K3PO4) .[3][4][5][6] It provides the necessary activation for the boronic acid without accelerating the protodeboronation pathway as aggressively as carbonate bases.
Experimental Protocol: The "Golden Standard"
Reaction: 1-bromo-4-iodobenzene + 2-methoxyphenylboronic acid
Reagents:
-
Aryl Halide: 1-bromo-4-iodobenzene (1.0 equiv)[1]
-
Boronic Acid: 2-methoxyphenylboronic acid (1.2 equiv)[2]
-
Catalyst: SPhos Pd G2 (2–4 mol%)
-
Base: K3PO4 (2.0 equiv, tribasic)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under active N2 flow, add 1-bromo-4-iodobenzene, 2-methoxyphenylboronic acid, SPhos Pd G2, and K3PO4 to a reaction vial equipped with a magnetic stir bar.
-
Degas Solvents: This is critical. Sparge your solvent mixture with Argon/Nitrogen for 15 minutes.[3] Oxygen promotes homocoupling and catalyst death.
-
Addition: Add the degassed solvent mixture via syringe through a septum.
-
Reaction: Heat to 60–80 °C .
-
Note: Do not reflux at 110 °C unless conversion is stalled. Lower temperatures favor the coupling over the protodeboronation of the boronic acid.[2]
-
-
Monitoring: Check TLC/LCMS at 2 hours. The C–I bond reacts fast. Extended reaction times often lead to degradation, not higher yield.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[8] The bromine handle remains intact.
Visualizing the Logic
Diagram 1: The Selectivity & Reactivity Flow
This diagram illustrates the kinetic preference for the Iodine center and the steric role of the SPhos ligand.
Caption: Kinetic pathway favoring C-I activation and SPhos-mediated steric bypass.
Troubleshooting FAQs
Q1: I am seeing a large spot on TLC that corresponds to Anisole. Where did my boronic acid go? A: You are experiencing Protodeboronation . The 2-methoxy group facilitates the hydrolytic cleavage of the C–B bond, especially if the reaction pH is too high or the temperature is excessive.
-
Fix: Switch from carbonate bases (K2CO3) to Phosphate (K3PO4). Lower the temperature by 10–20 °C. Add the boronic acid in portions (slow addition) to keep its concentration low relative to the catalyst.
Q2: I used 1,4-dibromobenzene and I have a mixture of starting material, mono-product, and bis-product. A: This is the statistical trap of symmetric dihalides.
-
Fix: If you must use the dibromide, use a large excess (3.0–4.0 equiv) of 1,4-dibromobenzene relative to the boronic acid. This statistically favors mono-addition but requires tedious column chromatography to recycle the excess starting material. Switching to the iodo-precursor is far more efficient.
Q3: The reaction stalls at 60% conversion. Should I add more catalyst? A: Usually, no. If using SPhos, the catalyst is robust. The stall is likely due to the consumption of the boronic acid (via protodeboronation, see Q1) rather than catalyst death.
-
Fix: Add 0.5 equiv of fresh boronic acid and check if the reaction progresses.
Q4: Can I use Pd(PPh3)4? It's all I have in the fridge. A: You can, but expect lower yields (40–60%). PPh3 is a monodentate ligand that creates a less active catalyst for sterically demanding (ortho-substituted) couplings. You will likely need to heat it to reflux, which unfortunately accelerates the decomposition of your unstable boronic acid.
References
-
Benchchem Technical Support. (2025). Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. Retrieved from 2
-
Benchchem Technical Support. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions: Technical Guide. Retrieved from 1
-
Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.[5][9][10] Retrieved from 5
-
Cox, P. A., et al. (2017).[10] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5][9][10] Retrieved from 10
-
Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling. Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling side reactions in biphenyl synthesis
A Guide to Preventing Homocoupling Side Reactions
Welcome to the Technical Support Center for biphenyl synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions, with a specific focus on mitigating homocoupling side reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance the efficiency and purity of your biphenyl syntheses.
Troubleshooting Guides: A Deeper Dive into Homocoupling
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of boronic acid homocoupling (B-B) in my Suzuki reaction. What is the primary cause and how can I prevent it?
Answer:
The primary culprit for boronic acid homocoupling is often the presence of dissolved oxygen in your reaction mixture.[1][2] Oxygen can facilitate the oxidative homocoupling of the boronic acid, a process that can be promoted by palladium(II) species.[2][3] These Pd(II) species can be present if you are using a Pd(II) precatalyst (like Pd(OAc)₂) or if the active Pd(0) catalyst is oxidized by residual oxygen.[2][3]
Core Troubleshooting Steps:
-
Rigorous Degassing is Non-Negotiable: The most critical step is the thorough removal of oxygen from your solvents and reaction setup.
-
Protocol for Degassing: Sparge your solvents with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Alternatively, for more sensitive reactions, use the freeze-pump-thaw method (at least three cycles).[1] Assemble your reaction glassware hot from the oven and purge it with an inert gas as it cools.
-
-
Catalyst Selection and Handling:
-
Prefer Pd(0) Precatalysts: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃ can be advantageous as it eliminates the in-situ reduction step where Pd(II) species might persist.[1][2][3]
-
Managing Pd(II) Precatalysts: If you must use a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). The addition of a mild reducing agent, such as potassium formate (1-2 equivalents), can help suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[4]
-
-
Ligand Choice Matters: Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the reductive elimination step, which is the final step in the catalytic cycle that forms the desired biphenyl product.[3] A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, making it less susceptible to side reactions that can lead to homocoupling.[3]
Question 2: My reaction is sluggish, and I'm still seeing homocoupling of my aryl halide (Ar-Ar). What other parameters should I investigate?
Answer:
If you have diligently excluded oxygen, several other factors can influence both the reaction rate and the prevalence of aryl halide homocoupling. The choice of base and solvent system is crucial and often interdependent.[1][5]
Optimization Strategies:
-
Base Selection: The base plays a multifaceted role in the Suzuki reaction, including the activation of the organoboron species.[6] The optimal base is often substrate and solvent-dependent.[1] For many biphenyl syntheses, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective.[1] It is often beneficial to screen a few bases to find the one that gives the best conversion to the desired product with minimal side reactions.
-
Solvent System Optimization: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is commonly used.[1] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of the organic solvent to water can impact the solubility of your reactants and catalyst, thereby affecting the reaction kinetics. In some cases, using water as a solvent can even suppress homocoupling.[7]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions.[1] If homocoupling is a persistent issue, consider lowering the reaction temperature. However, be mindful that this may also slow down the desired cross-coupling.[1]
| Parameter | Recommendation | Rationale |
| Base | Screen K₂CO₃, Cs₂CO₃, K₃PO₄ | The optimal base is substrate-dependent and influences the rate of transmetalation.[1] |
| Solvent | Dioxane/water, Toluene/water, THF/water | The solvent system affects the solubility of reactants and the catalyst, impacting reaction kinetics.[1] |
| Temperature | Lowering the temperature | Can reduce the rate of side reactions, including homocoupling.[1] |
Stille Coupling
Question 3: I am observing significant homocoupling of my organostannane reagent in a Stille reaction. What is the mechanism of this side reaction, and how can I minimize it?
Answer:
Homocoupling of the organostannane reagent is a common side reaction in Stille coupling.[8] It is believed to occur through two primary mechanisms:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[8]
-
Radical process involving the Pd(0) catalyst: The active Pd(0) catalyst can also facilitate a radical pathway to the homocoupled dimer.[8]
Strategies to Minimize Stannane Homocoupling:
-
Ligand Selection: The choice of ligand can significantly influence the rates of the desired catalytic cycle steps versus the side reactions. Bulky and electron-donating ligands can stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps of the cross-coupling pathway.
-
Additives: The addition of certain additives can suppress homocoupling. For instance, the presence of a mild oxidant can sometimes inhibit radical-mediated homocoupling pathways.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway.
-
Concentration: Using a higher concentration of the aryl halide relative to the organostannane can favor the cross-coupling reaction.
-
Negishi Coupling
Question 4: In my Negishi coupling for biphenyl synthesis, I am getting a significant amount of homocoupled product from my organozinc reagent. What is the likely cause?
Answer:
Homocoupling in Negishi coupling can arise from a second transmetalation event.[9] After the initial desired transmetalation to form the Ar-Pd-Ar' intermediate, a second transmetalation can occur with another molecule of the organozinc reagent (Ar'-Zn-X). This leads to an Ar'-Pd-Ar' species, which then undergoes reductive elimination to give the homocoupled product (Ar'-Ar').[9]
Ar-Pd-Ar' + Ar'-Zn-X → Ar'-Pd-Ar' + Ar-Zn-X Ar'-Pd-Ar' → Ar'-Ar' + Pd(0)
Mitigation Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the organozinc reagent can help minimize this second transmetalation. Using a slight excess of the aryl halide or adding the organozinc reagent slowly to the reaction mixture can be beneficial.
-
Ligand Effects: The steric and electronic properties of the ligand on the palladium catalyst can influence the relative rates of reductive elimination versus the second transmetalation. Bulky ligands can favor reductive elimination from the Ar-Pd-Ar' intermediate, thus reducing the likelihood of the second transmetalation.
-
Substrate Structure: The steric hindrance on the organozinc reagent can also play a role. Less sterically crowded organozinc reagents may be more prone to the second transmetalation.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for palladium-catalyzed cross-coupling reactions?
A1: The general catalytic cycle for reactions like Suzuki, Stille, and Negishi coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[10][11]
-
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.[10][11]
Q2: Are there any non-palladium-based methods to synthesize biphenyls that avoid these homocoupling issues?
A2: Yes, while palladium catalysis is dominant, other methods exist. The Ullmann reaction, which traditionally uses copper catalysis, is a classic method for biaryl synthesis.[12] More recent developments have focused on making this reaction more efficient and sustainable.[12] Additionally, iron-catalyzed cross-coupling reactions have shown promise, with specific conditions developed to suppress homocoupling.[13]
Q3: Can the stability of the organoboron reagent in a Suzuki reaction affect homocoupling?
A3: Yes, the stability of the organoboron reagent can be a factor. Boronic acids can be prone to decomposition, which can contribute to side reactions.[2] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[2]
Visualizing the Problem: Reaction Mechanisms and Troubleshooting
To better understand where homocoupling can interfere, let's visualize the catalytic cycle and a troubleshooting workflow.
Catalytic Cycle of Suzuki-Miyaura Coupling and Points of Homocoupling
Caption: Suzuki-Miyaura catalytic cycle with homocoupling pathways highlighted in red.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Biphenyls - ResearchGate. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC. Available at: [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Cross-Coupling Reactions Guide. Available at: [Link]
-
Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts - Thieme Gruppe. Available at: [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research. Available at: [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds | Request PDF - ResearchGate. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing). Available at: [Link]
-
Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis - LabXing. Available at: [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction | Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions - Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
The transmetalation step in Pd-catalyzed processes: Understanding the role of the classical nucleophile, the ligands and the syn - UVaDOC Principal. Available at: [Link]
-
Stille Coupling - YouTube. Available at: [Link]
-
The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products | Organometallics - ACS Publications. Available at: [Link]
-
Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Request PDF - ResearchGate. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Synthesis of symmetrical biaryl compounds by homocoupling reaction - ResearchGate. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]
-
Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications. Available at: [Link]
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- 13. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Load for Ortho-Substituted Biphenyl Coupling
Welcome to our dedicated technical support center for optimizing catalyst loading in the synthesis of ortho-substituted biphenyls via cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sterically demanding coupling reactions. Here, we address common challenges with in-depth, field-proven insights and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction for a di-ortho-substituted biphenyl is resulting in low to no yield. What are the primary reasons for this failure?
A1: Low or no yield in the coupling of sterically hindered substrates is a common challenge and can often be attributed to several key factors. The increased steric bulk around the reaction center impedes crucial steps in the catalytic cycle.[1][2][3]
Core Issues & Underlying Causality:
-
Inefficient Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) catalyst, is often the rate-determining step and is significantly slowed by bulky ortho-substituents that hinder the catalyst's approach.[4]
-
Difficult Reductive Elimination: The final C-C bond-forming step can be sterically hindered, preventing the release of the desired biphenyl product from the palladium center and stalling catalyst turnover.[3]
-
Catalyst Deactivation: Sterically demanding couplings often require higher temperatures, which can accelerate the decomposition of the active catalyst into inactive palladium black.[4][5] The nitrogen atom in some heterocyclic substrates can also coordinate to the palladium catalyst, leading to deactivation.[6]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging reactions as they do not provide the necessary steric bulk and electron-donating properties to stabilize the catalytic species and promote the key steps of the catalytic cycle.[4]
Troubleshooting Protocol:
-
Ligand Screening is Critical: The choice of ligand is paramount for success.[2] Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or N-heterocyclic carbene (NHC) ligands, which are specifically designed for challenging couplings.[4][5]
-
Optimize the Palladium Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium pre-catalysts can sometimes offer more reproducible results by ensuring clean formation of the active catalyst.[5]
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent is highly interdependent.[1] A systematic screening of bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene) is recommended.[6][7]
-
Temperature Management: While higher temperatures can increase the reaction rate, they also risk catalyst decomposition.[4] A careful optimization of the reaction temperature is necessary. Consider running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer duration.[4]
Experimental Workflow for Ligand Screening:
Caption: A systematic workflow for screening ligands in a Suzuki-Miyaura coupling reaction.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: The formation of biaryl byproducts from the homocoupling of boronic acids is a common issue, particularly in reactions that are sluggish or not fully optimized.[6][7]
Primary Causes:
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7]
-
Slow Transmetalation: If the transmetalation step is slow, it allows for competing side reactions of the organoboronic acid to occur.[5]
-
In Situ Reduction of Pd(II) to Pd(0): When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the boronic acid, leading to its homocoupling.[7]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[5][7]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the extent of homocoupling that occurs during the initial phase of the reaction.[7]
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation. A faster transmetalation will outcompete the homocoupling pathway.[5]
-
Control Stoichiometry: In some cases, using a slight excess of the aryl halide can help to consume the active catalyst in the desired cross-coupling pathway, thereby minimizing the opportunity for boronic acid homocoupling.[1]
Q3: My reaction has stalled, and I see a black precipitate. What is this, and is my reaction salvageable?
A3: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive metallic palladium (Pd(0)).[4][5] Its formation is a clear sign of catalyst deactivation.[5] Once a significant amount of palladium black has formed, it is unlikely the reaction will proceed to completion.
Causes of Palladium Black Formation:
-
High Catalyst Concentration: This can lead to the aggregation of Pd(0) species.[5]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[7]
-
High Temperatures: As mentioned, excessive heat can accelerate the decomposition of the active catalyst.[7]
-
Presence of Oxygen: Oxygen can promote the decomposition of the active catalyst.[5]
Preventative Measures:
-
Reduce Catalyst Loading: Use the minimum effective catalyst concentration. For highly active catalyst systems, this can be as low as 0.001 mol%.[8]
-
Optimize Ligand-to-Palladium Ratio: A Pd:Ligand ratio of 1:1 to 1:2 is typically recommended for bulky monophosphine ligands.[3] However, this can be system-dependent and may require optimization.
-
Ensure a Strictly Inert Atmosphere: Rigorous exclusion of oxygen is crucial for maintaining a stable and active catalyst.[5]
-
Select a Stabilizing Ligand: Sterically hindered and electron-rich phosphine ligands are adept at stabilizing the Pd(0) species and preventing aggregation.[5]
Troubleshooting Decision Tree:
Caption: A logical workflow for troubleshooting a sluggish Suzuki-Miyaura coupling reaction.[7]
Q4: How do I choose the optimal catalyst loading for a tetra-ortho-substituted biphenyl synthesis?
A4: The synthesis of tetra-ortho-substituted biphenyls represents a significant challenge in cross-coupling chemistry due to extreme steric hindrance.[9][10] Achieving high yields often requires highly active catalyst systems and careful optimization of the catalyst loading.[8][11][12]
Key Considerations for Catalyst Loading:
-
Start with a Higher Loading (and then optimize down): For these exceptionally challenging substrates, it is often pragmatic to start with a higher catalyst loading (e.g., 1-5 mol%) to ensure a reasonable reaction rate and establish proof-of-concept.[4]
-
Highly Active Ligands are Key: The use of specialized, bulky, and electron-rich ligands is non-negotiable.[9][11] These ligands can dramatically increase the efficiency of the catalyst, allowing for a reduction in the required loading.[8]
-
Impact of Purity: Impurities in the starting materials, solvents, or base can act as catalyst poisons, necessitating a higher catalyst loading to achieve the desired conversion.[5] Using high-purity reagents is essential.
-
Reaction Time and Temperature Trade-off: A lower catalyst loading may require longer reaction times or higher temperatures to achieve full conversion. However, as previously discussed, higher temperatures can lead to catalyst deactivation.
Recommended Catalyst Loadings for Ortho-Substituted Biphenyl Synthesis:
| Degree of Ortho-Substitution | Typical Catalyst Loading Range (mol%) | Recommended Ligand Class | Key Considerations |
| Di-ortho | 0.5 - 2 | Bulky Monophosphines (e.g., Buchwald type) | Standard conditions are often a good starting point. |
| Tri-ortho | 1 - 5 | Highly Bulky Monophosphines, NHCs | May require higher temperatures and longer reaction times.[9] |
| Tetra-ortho | 2 - 10 | Specialized, Highly Active Ligands[8] | Very sensitive to reaction conditions; ligand choice is critical.[9][12] |
Note: These are general guidelines. The optimal catalyst loading is highly substrate-dependent and should be determined empirically.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
- Powers, I. G., & Uyeda, C. (2017).
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Durham, J. L., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- Chen, D., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- Wang, Y., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. PubMed.
- Gaber, J. H., et al. (2020). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Peng, H., et al. (2023). Construction of Axially Chiral Biaryls via Atroposelective ortho-C–H Arylation of Aryl Iodides.
- Zhang, L., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wang, Z., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Zhang, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
- Shizu, K., et al. (2025).
- Organic Chemistry Portal. (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides.
- Gande, V., & Ackermann, L. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- ResearchGate. (n.d.). Ortho S- or N-substituted axially chiral biaryls.
- Preprints.org. (2023, June 26).
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Catellani, M., et al. (2025). Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins.
- Durham, J. L., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
Sources
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- 9. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Solvent Selection & Crystallization of 4-Bromo-2'-methoxybiphenyl
Welcome to the Technical Support Center for the crystallization of 4-Bromo-2'-methoxybiphenyl. As a biphenyl derivative widely utilized in cross-coupling synthesis and pharmaceutical development, achieving high-purity crystalline forms is critical. This guide provides researchers and drug development professionals with field-proven insights, troubleshooting strategies, and self-validating protocols to optimize solvent selection.
Section 1: Core Principles of Solvent Selection
Biphenyl derivatives like 4-Bromo-2'-methoxybiphenyl are inherently hydrophobic. They are generally insoluble in water but highly soluble in non-polar and moderately polar organic solvents[1]. The solvent system you select dictates not only the final yield but also the growth and nucleation kinetics, impurity purging capabilities, and polymorph control[2].
As a rule of thumb, solvent selection directly influences the assembly of intermolecular hydrogen bonding networks and conformational preferences, which play a rate-limiting role in the nucleation process[3].
Table 1: Quantitative & Qualitative Solvent Comparison
| Solvent | Classification | Boiling Point (°C) | Expected Solubility | Crystallization Suitability | Mechanistic Rationale |
| Toluene | Primary | 110.6 | High (Hot) / Mod (Cold) | Excellent | Pi-pi interactions stabilize the solute; avoids lattice disorder commonly seen with benzene[4]. |
| Ethyl Acetate | Primary | 77.1 | High | Good | Recognized as an excellent solvent choice for organic complexes; balances solubility with moderate volatility[4]. |
| Dichloromethane | Primary | 39.6 | Very High | Poor | Highly volatile solvents have a tendency to leave the lattice easily, leading to degradation of the crystal[4]. |
| Heptane | Anti-Solvent | 98.4 | Low | Excellent | Safely induces supersaturation when paired with Ethyl Acetate, driving yield without causing phase separation. |
| Ethanol | Modifier | 78.3 | Moderate to Low | Moderate | Hydrogen bonding networks can alter nucleation kinetics and potentially impact the crystal habit[3]. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I avoid highly volatile solvents like Dichloromethane (DCM) or Diethyl Ether for this compound? A: From a crystallographic perspective, highly volatile solvents have a high propensity to become trapped in the developing crystal lattice. Because they leave the lattice easily at ambient conditions, their rapid evaporation causes structural collapse, turning your product into a degraded, amorphous powder[4]. Toluene or Ethyl Acetate are strongly preferred as they provide controlled evaporation and stable lattice inclusion.
Q2: My 4-Bromo-2'-methoxybiphenyl is "oiling out" instead of forming crystals. What causes this and how do I fix it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is too high, causing the hydrophobic solute to separate as a dense, solute-rich liquid phase rather than nucleating as a solid. Fix: Reduce the initial supersaturation by adding a small amount of the primary solvent to widen the Metastable Zone Width (MSZW). Implementing a seeding protocol at a lower supersaturation ratio bypasses LLPS by forcing heterogeneous nucleation before the cloud point is reached.
Q3: How do I determine if a single solvent or a binary (solvent/anti-solvent) system is required? A: This is determined via a Two-Point Solubility Screen, typically measured at a low and high temperature[5]. If the theoretical yield calculated from the solubility difference between your high temperature (e.g., 50°C) and low temperature (e.g., 5°C) is less than 75%, a single-solvent cooling crystallization is insufficient. You must introduce an anti-solvent (like Heptane) to depress the solubility further and drive the yield[5].
Section 3: Experimental Workflows & Protocols
Workflow 1: Solvent Selection Logic
Figure 1: Logical decision tree for primary vs. anti-solvent crystallization pathways.
Protocol 1: Self-Validating Two-Point Solubility Screening
Objective: Empirically determine the ideal primary solvent and calculate theoretical yield[5].
-
Preparation: Weigh 50 mg of 4-Bromo-2'-methoxybiphenyl into multiple 5 mL clear glass vials.
-
Solvent Addition: Add 1 mL of candidate solvents (e.g., Toluene, EtOAc, Ethanol) to separate vials.
-
High-Temperature Dissolution: Heat the vials to 50°C under moderate agitation (400 rpm). Observe for complete dissolution.
-
Low-Temperature Crystallization: Cool the dissolved samples to 5°C at a controlled rate of 0.5°C/min.
-
Validation (The Self-Validating Step): Filter the resulting suspension and analyze the mother liquor via HPLC. The measured concentration of the API must exactly match the theoretical thermodynamic solubility limit at 5°C. A higher concentration indicates kinetic inhibition (the system has not reached equilibrium) or undetected oiling out.
Workflow 2: Anti-Solvent Crystallization Protocol
Figure 2: Step-by-step workflow for controlled anti-solvent crystallization to prevent oiling out.
Protocol 2: Controlled Anti-Solvent Crystallization (EtOAc/Heptane)
Objective: Maximize yield and purity while avoiding LLPS.
-
Dissolution: Dissolve 5 g of 4-Bromo-2'-methoxybiphenyl in the minimum required volume of Ethyl Acetate at 40°C.
-
Clarification: Polish filter the solution through a 0.45 µm PTFE syringe filter into the crystallization vessel. Causality: This removes foreign particulates that cause uncontrolled heterogeneous nucleation.
-
Anti-Solvent Titration: Slowly add Heptane dropwise at 40°C until the solution becomes faintly turbid, then add a few drops of EtOAc until just clear. Causality: This precisely establishes the upper limit of the metastable zone.
-
Seeding & Validation (The Self-Validating Step): Introduce 1-2% (w/w) of pure 4-Bromo-2'-methoxybiphenyl seed crystals. Hold isothermally for 30 minutes. Validation: If the seed crystals dissolve, the system was undersaturated, invalidating the visual check. If the seed bed remains stable, the metastable zone is validated.
-
Cooling & Completion: Cool the suspension to 10°C at 0.2°C/min. Add the remaining Heptane continuously over 2 hours using a syringe pump to drive the yield >85%.
-
Isolation: Filter under vacuum, wash with cold Heptane, and dry in a vacuum oven at 30°C.
Section 4: Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| Powdery / Amorphous Solid | Rapid crash-cooling or use of highly volatile solvent (e.g., DCM) leading to lattice collapse[4]. | Switch to Toluene or EtOAc. Reduce cooling rate to <0.5°C/min to favor crystal growth over rapid nucleation. |
| Sticky Residue (Oiling Out) | Liquid-Liquid Phase Separation (LLPS) due to extreme supersaturation of a hydrophobic compound. | Dilute the system slightly with primary solvent. Introduce seed crystals before the cloud point is reached. |
| Poor Yield (<50%) | Solubility profile is too flat across the temperature gradient[5]. | Implement a binary solvent system (e.g., EtOAc/Heptane) to chemically force precipitation[5]. |
| High Impurity Retention | Impurities are structurally similar and co-crystallize, or mother liquor is trapped in agglomerates. | Slow the anti-solvent addition rate to prevent agglomeration. Wash the wet cake thoroughly with a chilled anti-solvent. |
References
-
Guide for crystallization Source: University of Fribourg URL:[Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir Source: White Rose Research Online URL:[Link]
-
A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES Source: ResearchGate URL:[Link]
-
Solvent selection for process development Source: Technobis Crystallization Systems URL:[Link]
-
How to Select the Best Solvent for Crystallization? Source: APC Ltd (YouTube) URL:[Link]
Sources
Deborylation issues in synthesis of methoxybiphenyls
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive failure modes in the synthesis of methoxybiphenyls via Suzuki-Miyaura cross-coupling: protodeboronation (often referred to as deborylation).
When working with electron-rich, sterically hindered substrates like methoxyphenylboronic acids, researchers frequently observe the rapid degradation of their starting materials into anisole derivatives. This guide deconstructs the kinetic competition at the heart of this issue and provides field-proven, self-validating workflows to secure high-yield C–C bond formation.
The Kinetic Paradox: Cross-Coupling vs. Degradation
To solve deborylation, we must first understand the causality of the failure. The addition of a base is mandatory in Suzuki couplings to convert the unreactive boronic acid into the nucleophilic boronate complex (
The diagram below illustrates this kinetic bifurcation. Your success depends entirely on ensuring the rate of transmetalation (
Kinetic competition between desired transmetalation and undesired protodeboronation.
Diagnostic Troubleshooting & FAQs
Q1: Why is my methoxyphenylboronic acid specifically degrading into anisole instead of cross-coupling?
Causality: The methoxy (-OCH₃) group, particularly when in the ortho position, introduces severe steric hindrance. This steric bulk drastically reduces the rate of transmetalation (
Q2: How do I choose the right base and solvent to minimize this degradation? Causality: The base-catalyzed protodeboronation mechanism requires a proton source (water) to cleave the C–B bond. Traditional aqueous bases (like 2M Na₂CO₃ or NaOH) push the equilibrium entirely toward the boronate while providing an infinite reservoir of protons [1]. Solution: You must starve the degradation pathway of protons. Shift to strictly anhydrous conditions using weak, insoluble bases. Anhydrous K₃PO₄ or KF in solvents like 1,4-dioxane or toluene limits proton availability. The fluoride or phosphate ions activate the boronic acid for transmetalation without creating a highly basic aqueous environment [4].
Q3: Can changing the palladium catalyst prevent deborylation? Causality: Yes. Because the competition is kinetic, if you cannot completely eliminate water (thermodynamic degradation), you must accelerate transmetalation to outrun it. Solution: Standard catalysts like Pd(PPh₃)₄ are often too slow for sterically hindered methoxybiphenyl syntheses. Switching to highly active, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) as G3/G4 precatalysts dramatically accelerates both oxidative addition and transmetalation, ensuring the boronate is consumed by the catalytic cycle before water can degrade it[3].
Q4: What is the "Slow Addition" technique and when should I use it? Causality: Protodeboronation is directly dependent on the bulk concentration of the activated boronate. By dissolving the methoxyphenylboronic acid in an organic solvent and adding it dropwise via a syringe pump over 1–2 hours to the active reaction mixture, the instantaneous concentration of the boronic acid remains extremely low. This ensures that any boronate formed immediately undergoes transmetalation with the waiting Pd(II) complex, rather than accumulating and reacting with residual water [4].
Quantitative Data Matrix: Catalyst & Condition Optimization
The following table summarizes the causal relationship between catalyst/base selection and the resulting reaction trajectory for methoxy-substituted arylboronic acids.
| Catalyst System | Base & Solvent System | Relative Transmetalation Rate | Typical Product Yield | Deborylation Byproduct (Anisole) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) / Toluene | Slow (Sterically hindered) | < 20% | > 70% |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane-H₂O | Moderate | 40 - 50% | 30 - 40% |
| SPhos Pd G3 (2 mol%) | K₃PO₄ (anhydrous) / Toluene | Very Fast | > 85% | < 5% |
| XPhos Pd G3 (2 mol%) | KF (anhydrous) / THF | Very Fast | > 90% | < 2% |
Self-Validating Protocol: Anhydrous Buchwald-SPhos Suzuki Coupling
This protocol is engineered specifically for methoxybiphenyl synthesis. It is designed as a self-validating system : it contains built-in visual and analytical checkpoints so you can diagnose failures in real-time rather than waiting for the final workup.
Step 1: Rigorous Inerting and Reagent Loading
-
Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), methoxyphenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality Check: Do not use aqueous bases. The K₃PO₄ must be finely milled and oven-dried. Moisture introduced here guarantees deborylation.
-
Cycle the flask with Vacuum/Nitrogen three times. Oxygen promotes catalyst death and homocoupling.
Step 2: Solvent and Catalyst Addition
-
Add anhydrous, rigorously degassed 1,4-Dioxane (or Toluene) via syringe.
-
Add SPhos Pd G3 precatalyst (2-3 mol%) under a positive stream of nitrogen.
-
Why G3? The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures, preventing the thermal acceleration of degradation pathways [4].
Step 3: Reaction Initiation and Visual Validation
-
Heat the reaction mixture to 80°C.
-
🛑 Self-Validation Check 1 (Visual): The solution should transition from a pale orange to a dark red/brown color within 10-15 minutes. This color change confirms the successful generation of the active Pd(0) species. If the solution turns black and precipitates (Pd black), the system has been compromised by oxygen or severe catalyst deactivation.
Step 4: Analytical Monitoring and QC
-
After 1 hour, withdraw a 10 µL aliquot under N₂, dilute in LCMS-grade MeCN, and analyze.
-
🛑 Self-Validation Check 2 (Analytical): Look for the "Deborylation Peak" in the MS trace (
, corresponding to the anisole derivative). -
Decision Gate: If this peak integrates to >5% relative to the product, trace water contamination is present. Abort, re-dry your reagents, and switch to the "Slow Addition" technique for the next run.
Step 5: Workup
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and residual palladium.
-
Concentrate under reduced pressure and purify via flash chromatography.
References
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Protodeboronation (Reaction Mechanisms and History) Source: Wikipedia URL: [Link]
-
Title: Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-Methylbiphenyl Source: Organic Syntheses (Vol. 75, p. 61) URL: [Link]
Technical Support Center: Purification of 4-Bromo-2'-methoxybiphenyl from Triphenylphosphine Oxide (TPPO)
Welcome to the Technical Support Center. 4-Bromo-2'-methoxybiphenyl is a highly valuable, relatively non-polar intermediate used in drug discovery and cross-coupling methodologies[1]. However, when synthesized or derivatized via routes employing stoichiometric triphenylphosphine (PPh₃), the resulting triphenylphosphine oxide (TPPO) byproduct presents a notorious purification bottleneck.
This guide provides field-proven, chromatography-free methodologies to isolate your biphenyl product with high purity and yield.
Part 1: Mechanistic FAQs & Strategy Selection
Q1: Why does TPPO consistently co-elute with my biphenyl product during standard silica gel chromatography? A1: The difficulty arises from the distinct physicochemical properties of the P=O bond. TPPO is highly polar and acts as a strong hydrogen-bond acceptor[2]. While 4-Bromo-2'-methoxybiphenyl elutes cleanly in non-polar solvent systems, TPPO tends to "streak" across the column rather than eluting as a discrete band[3]. This streaking overlaps with the product fractions, making standard flash chromatography both tedious and ineffective for large-scale isolation[2].
Q2: What is the fundamental principle behind chromatography-free TPPO removal? A2: The most efficient strategies exploit either differential solubility or Lewis acid-base complexation. Because TPPO is a strong Lewis base, it readily forms insoluble coordination complexes with specific metal salts (like ZnCl₂ or CaBr₂) in organic solvents[4],[5]. By precipitating the TPPO as a metal complex, the non-polar 4-Bromo-2'-methoxybiphenyl remains fully dissolved in the supernatant and can be isolated via simple filtration[4].
Decision matrix for selecting a TPPO removal strategy based on the crude solvent profile.
Part 2: Troubleshooting Specific Experimental Issues
Issue 1: The ZnCl₂ precipitation yielded a sticky oil instead of a filterable solid.
-
Causality: Zinc chloride is highly hygroscopic. If the reaction solvent (e.g., ethanol) contains trace amounts of water, the resulting ZnCl₂(TPPO)₂ complex hydrates. This hydration disrupts the crystal lattice, causing the complex to "oil out" rather than precipitate as a crystalline solid[3].
-
Solution: Ensure strictly anhydrous conditions. Use absolute ethanol (≥99.5%) and freshly titrated or oven-dried ZnCl₂. If oiling occurs, gently heat the mixture to redissolve the oil, add a small amount of anhydrous ether as an anti-solvent, and cool slowly to 0 °C to induce proper crystallization.
Issue 2: I used CaBr₂ in THF, but NMR analysis shows 15% TPPO remaining in my product.
-
Causality: The formation of the CaBr₂-TPPO complex in ethereal solvents is kinetically slower than zinc complexation[5]. If the mixture was filtered immediately after addition, the coordination did not reach equilibrium.
-
Solution: The slurry must be stirred vigorously at room temperature for a minimum of 2 to 4 hours[5]. Additionally, verify that you are using at least 2.0 equivalents of CaBr₂ relative to the estimated TPPO concentration.
Issue 3: I attempted a hexane trituration, but my 4-Bromo-2'-methoxybiphenyl yield dropped significantly.
-
Causality: While TPPO is poorly soluble in cold hexanes, the presence of residual reaction solvents (like DCM or THF) exponentially increases TPPO's solubility[6]. To compensate, users often over-wash the filter cake with hexanes, inadvertently washing away the highly soluble biphenyl product.
-
Solution: Perform a rigorous solvent swap. Concentrate the crude mixture under high vacuum until it is a completely dry, hard foam before suspending it in pentane or hexanes[6].
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Zinc Chloride (ZnCl₂) Precipitation Method
Best for reactions worked up in polar solvents (EtOH, EtOAc).
-
Preparation & Solvent Exchange: Concentrate the crude reaction mixture containing 4-Bromo-2'-methoxybiphenyl and TPPO to a thick oil. Redissolve the residue in a minimal volume of absolute ethanol (approx. 5 mL per gram of crude)[3].
-
Reagent Preparation: In a separate dry flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm absolute ethanol[4].
-
Complexation: Add the ZnCl₂ solution dropwise to the crude mixture at room temperature. Use 2.0 equivalents of ZnCl₂ for every 1.0 equivalent of TPPO estimated to be present[7].
-
Precipitation: Stir vigorously for 30 minutes. A dense, white precipitate of ZnCl₂(TPPO)₂ will form[4]. Self-Validation: The supernatant should transition from a thick syrup to a free-flowing liquid as the TPPO drops out of solution.
-
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of cold ethanol (0 °C)[3].
-
Product Recovery: Concentrate the filtrate under reduced pressure. To remove any excess soluble ZnCl₂, slurry the resulting residue in acetone, filter, and concentrate the filtrate to yield pure 4-Bromo-2'-methoxybiphenyl[4].
-
Validation Check: Spot the final product on a TLC plate (Hexanes:EtOAc 9:1). The biphenyl product (Rf ~0.6) should be clearly visible under UV, with absolute absence of the baseline TPPO streak (Rf ~0.1).
-
Step-by-step workflow for the chromatography-free isolation of 4-Bromo-2'-methoxybiphenyl using ZnCl2.
Protocol B: Calcium Bromide (CaBr₂) Complexation
Best for reactions conducted in ethereal solvents (THF, 2-MeTHF) or Toluene.
-
Direct Addition: To the crude reaction mixture in THF, directly add solid, anhydrous CaBr₂ (2.0 equivalents per mole of TPPO)[5].
-
Incubation: Stir the resulting slurry vigorously at room temperature for 2 to 4 hours[5].
-
Validation Check: Periodically stop stirring; a heavy, granular precipitate of the CaBr₂-TPPO complex should settle rapidly to the bottom of the flask.
-
-
Filtration: Filter the mixture to remove the solid precipitate. Wash the filter cake with a small amount of fresh THF[5].
-
Concentration: Evaporate the filtrate to yield the purified 4-Bromo-2'-methoxybiphenyl.
Part 4: Quantitative Data & Reagent Selection
The following table summarizes the quantitative efficiency of various TPPO removal strategies to help you optimize your workflow based on available reagents and solvents.
| Removal Strategy | Reagent Formulation | Ideal Solvent System | TPPO Removal Efficiency | Biphenyl Product Recovery | Mechanistic Notes |
| Zinc Complexation | ZnCl₂ (1.8 M in EtOH) | EtOH, EtOAc, iPrOH | > 98% | High (> 90%) | Forms highly insoluble ZnCl₂(TPPO)₂. Requires anhydrous conditions to prevent oiling. |
| Calcium Complexation | CaBr₂ (Anhydrous Solid) | THF, 2-MeTHF, Toluene | 95 - 98% | High (> 90%) | Ideal for ethereal solvents where direct extraction is impossible. Requires 2-4 hr stirring. |
| Magnesium Complexation | MgCl₂ (Anhydrous Solid) | Toluene, EtOAc | ~ 85 - 90% | Moderate | Ineffective in THF (poor recovery). Good alternative if Zn toxicity is a downstream concern. |
| Hexane Trituration | Hexanes / Pentane | 100% Non-Polar | ~ 80 - 85% | Moderate (80%) | Requires subsequent silica plug filtration to remove residual 15% TPPO. |
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. URL:[Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. URL:[Link]
-
University of Rochester Chemistry. (n.d.). Removing Triphenylphosphine Oxide. Notes on Lousy Reactions. URL:[Link]
-
Chaudhary, A. (2020). A Review on Synthesis and Anti-Microbial Activity of Biphenyl Derivatives. International Journal of Research and Analytical Reviews. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in sterically crowded biaryl coupling
Welcome to the Technical Support Center for Biaryl Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome the kinetic and thermodynamic bottlenecks associated with sterically crowded C–C and C–N bond formations.
This guide synthesizes mechanistic causality with field-proven experimental protocols to ensure your catalytic cycles operate at maximum efficiency.
Part 1: Diagnostic Workflow for Low Conversion
Before adjusting your reaction parameters, it is critical to identify the specific failure point in the catalytic cycle. Use the diagnostic flowchart below to map your LC-MS or GC-MS crude analysis to the correct mechanistic solution.
Diagnostic workflow for identifying and resolving bottlenecks in sterically hindered biaryl cross-couplings.
Part 2: Frequently Asked Questions (FAQs)
Q1: My ortho,ortho-disubstituted aryl bromide shows <10% conversion with standard Pd(PPh₃)₄. Is the problem oxidative addition (OA) or reductive elimination (RE)? In sterically crowded systems, researchers often incorrectly assume Oxidative Addition (OA) is the primary issue because the starting material remains unreacted. However, Reductive Elimination (RE) is frequently the rate-limiting step. The severe steric clash between two bulky aryl groups on the palladium(II) intermediate creates a massive kinetic barrier. If RE is too slow, the catalyst rests as the Pd(II) biaryl complex, which eventually decomposes into inactive Pd black.
The Solution: You must utilize a ligand that forces the two aryl groups together. Buchwald-type dialkylbiaryl phosphines (like XPhos or SPhos) or sterically demanding N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPent are designed specifically for this [1]. The secondary interaction between the lower aromatic ring of the Buchwald ligand and the Pd center accelerates RE by electronically and sterically pushing the product out [2].
Q2: I increased the steric bulk of my phosphine ligand (e.g., tBuXPhos) to force reductive elimination, but now I see massive protodeboronation of my boronic acid. Why? This is a classic "catch-22" in Suzuki-Miyaura couplings. While sterically hindered ligands are required to facilitate difficult cross-couplings, recent comprehensive kinetic modeling has proven that bulky phosphine ligands paradoxically promote palladium-catalyzed protodeboronation [3]. The bulky ligand creates a highly reactive Pd(II) species that, in the presence of water and base, rapidly hydrolyzes the C–B bond before transmetalation can occur.
The Solution: To outcompete this ligand-induced protodeboronation, you must ensure the active Pd(0) catalyst is generated instantly and quantitatively. Do not use standard Pd₂(dba)₃ or Pd(OAc)₂ mixtures. Instead, switch to a Pd G3 or G4 precatalyst (e.g., XPhos Pd G4) [4]. These activate rapidly at room temperature, driving the cross-coupling cycle faster than the off-cycle protodeboronation pathway.
Q3: How do I choose between Pd G3, G4, and G6 precatalysts for highly hindered substrates? The evolution of palladium precatalysts is centered around activation efficiency and minimizing side reactions:
-
G3 Precatalysts: Utilize a 2-aminobiphenyl backbone. They activate rapidly under mild conditions to yield the active L-Pd(0) species, a methanesulfonate salt, and carbazole [4]. However, the carbazole byproduct can sometimes inhibit catalysis by consuming valuable reaction feedstock.
-
G4 Precatalysts: The amino group on the biphenyl backbone is methylated. This prevents the formation of primary aminobiphenyls (which pose health risks) and increases solubility, maintaining excellent catalytic activity without the carbazole-related inhibition [4].
-
G6 Precatalysts: These are precomplexed catalysts (e.g., tBuBrettPhos Pd G6 bromide) that avoid precipitation and unwanted side coupling reactions observed with some G3 catalysts in specific highly hindered C–N couplings, allowing for full conversion at ultra-low catalyst loadings (0.1 mol%) [5].
Part 3: Mechanistic Pathway Analysis
To truly master these reactions, you must visualize how steric bulk influences both the productive catalytic cycle and the destructive off-cycle pathways.
Catalytic cycle highlighting the reductive elimination bottleneck and the protodeboronation off-cycle pathway.
Part 4: Quantitative Data & Reagent Selection
Use the following table to select the appropriate ligand and precatalyst system based on the specific steric demands of your coupling partners.
| Ligand / Precatalyst System | Target Steric Hindrance | Activation Temp | Protodeboronation Risk | Key Advantage |
| XPhos Pd G4 | Di-ortho substituted | Room Temp to 40 °C | Low | Methylated backbone prevents carbazole inhibition; rapid activation outcompetes decomposition [4]. |
| SPhos Pd G3 | Mono-ortho substituted | Room Temp | Moderate | Excellent for standard hindered Suzuki couplings; highly soluble. |
| tBuBrettPhos Pd G6 | Tri/Tetra-ortho substituted | 40 °C to 90 °C | Low | Avoids precipitation and side-reactions; effective at 0.1 mol% loading [5]. |
| PEPPSI-IPent (NHC) | Tetra-ortho substituted | 60 °C to 110 °C | Moderate | Extreme steric bulk forces reductive elimination in the most demanding C–N and C–C systems [1]. |
Part 5: Validated Experimental Workflow
Protocol: Synthesis of Tetra-ortho-substituted Biaryls using XPhos Pd G4 This protocol is a self-validating system designed to suppress protodeboronation while forcing reductive elimination.
Reagents:
-
Aryl Halide (1.0 equiv, sterically hindered)
-
Aryl Boronic Acid (1.5 equiv, sterically hindered)
-
XPhos Pd G4 (2.0 mol%) [4]
-
K₃PO₄ (anhydrous, 3.0 equiv)
-
THF / H₂O (10:1 v/v, rigorously degassed)
Step-by-Step Methodology:
-
Preparation of the Solid Reagents: In a nitrogen-filled glovebox, add the aryl halide, aryl boronic acid, anhydrous K₃PO₄, and XPhos Pd G4 to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Causality: Using anhydrous K₃PO₄ instead of aqueous NaOH or Na₂CO₃ minimizes the concentration of hydroxide ions, which directly suppresses the base-catalyzed protodeboronation pathway.
-
-
Solvent Degassing (Critical Step): Prepare a 10:1 mixture of THF and deionized water. Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with argon for 30 minutes.
-
Causality: Oxygen promotes the oxidative homocoupling of the boronic acid and irreversibly oxidizes the electron-rich XPhos ligand, killing the active catalyst.
-
-
Reaction Initiation: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line (Argon). Inject the degassed solvent mixture via syringe.
-
Causality: The G4 precatalyst will activate almost instantaneously upon contact with the mild base at room temperature, generating the active L-Pd(0) species before the boronic acid has time to degrade.
-
-
Heating and Monitoring: Stir the reaction at 40 °C. Monitor the reaction via LC-MS every 30 minutes.
-
Causality: Do not heat blindly to 100 °C. Excessive heat accelerates protodeboronation faster than transmetalation. The G4 precatalyst is designed to work at mild temperatures.
-
-
Quench and Workup: Once the aryl halide is consumed (typically 1–3 hours), cool the reaction to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl. Extract the aqueous layer, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) / ACS Publications URL: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Organic Letters - ACS Publications URL:[Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (JACS), 2025 URL:[Link]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 4-Bromo-2'-methoxybiphenyl: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Biphenyl scaffolds, in particular, are prevalent in a vast array of pharmaceuticals and functional materials. Their conformational flexibility and the subtle electronic interplay of substituents can give rise to complex but informative Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-2'-methoxybiphenyl, a compound of interest in organic synthesis.
The Biphenyl Core: A Story of Restricted Rotation and Anisotropic Effects
The foundational element of our analysis is the biphenyl framework itself. The two phenyl rings are connected by a single C-C bond, and rotation around this bond is a key determinant of the molecule's three-dimensional structure and, consequently, its NMR spectrum. In substituted biphenyls, bulky groups in the ortho positions can hinder this rotation, leading to conformationally stable atropisomers. Even without significant steric hindrance, the preferred conformation is non-planar, with a dihedral angle between the rings that balances conjugative and steric effects. This non-planar arrangement places the protons of one ring in the anisotropic magnetic field of the other, leading to characteristic shifts in their resonance frequencies.
Comparative ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR data for our comparative compounds, 4-bromobiphenyl and 2-methoxybiphenyl, and presents the predicted data for 4-Bromo-2'-methoxybiphenyl. These predictions are based on established substituent effects and analysis of similar structures.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 4-Bromo-2'-methoxybiphenyl (Predicted) | H-2, H-6 | ~7.48 | d | ~8.4 | 2H |
| H-3, H-5 | ~7.59 | d | ~8.4 | 2H | |
| H-3' | ~7.00 | d | ~8.2 | 1H | |
| H-4' | ~7.35 | t | ~7.8 | 1H | |
| H-5' | ~7.05 | t | ~7.5 | 1H | |
| H-6' | ~7.30 | d | ~7.5 | 1H | |
| -OCH₃ | ~3.80 | s | - | 3H | |
| 4-Bromobiphenyl [1] | H-2, H-6 | 7.44 | m | - | 2H |
| H-3, H-5 | 7.55 | m | - | 2H | |
| H-2', H-6' | 7.59 | m | - | 2H | |
| H-3', H-5' | 7.44 | m | - | 2H | |
| H-4' | 7.35 | m | - | 1H | |
| 2-Methoxybiphenyl | H-3, H-4, H-5, H-6 | 7.41-7.56 | m | - | 4H |
| H-2', H-6' | 7.31-7.35 | m | - | 2H | |
| H-3', H-5' | 7.12-7.17 | m | - | 2H | |
| H-4' | 6.87 | dd | 8.4, 2.4 | 1H | |
| -OCH₃ | 3.82 | s | - | 3H |
Deconstructing the Spectrum: A Proton-by-Proton Analysis of 4-Bromo-2'-methoxybiphenyl
To understand the predicted ¹H NMR spectrum of 4-Bromo-2'-methoxybiphenyl, we will analyze the expected chemical environment of each proton.
The Brominated Ring (A-Ring)
-
H-3 and H-5: These protons are ortho to the bromine atom. Bromine, being an electronegative atom, exerts a deshielding effect, shifting these protons downfield. They are also ortho to the C-C bond linking the two rings. We predict these to appear as a doublet due to coupling with H-2 and H-6, respectively.
-
H-2 and H-6: These protons are meta to the bromine atom and will be less affected by its deshielding influence compared to H-3 and H-5. They will appear as a doublet due to coupling with their respective ortho neighbors.
The Methoxy-Substituted Ring (B-Ring)
-
-OCH₃ Protons: The methoxy group protons will appear as a sharp singlet, typically in the range of 3.7-4.0 ppm. Its exact position can be influenced by the solvent and the conformation of the molecule.
-
H-3': This proton is ortho to the methoxy group and will experience a significant shielding effect due to the electron-donating nature of the oxygen atom. This will shift its resonance upfield. It is expected to appear as a doublet due to coupling with H-4'.
-
H-6': This proton is also ortho to the C-C bond, placing it in close proximity to the brominated ring. This through-space interaction, known as the Nuclear Overhauser Effect (NOE), can lead to either shielding or deshielding depending on the time-averaged conformation. Given the likely perpendicular arrangement of the rings to minimize steric hindrance, H-6' is expected to be in the shielding cone of the brominated ring, shifting it slightly upfield compared to an unsubstituted biphenyl. It will appear as a doublet due to coupling with H-5'.
-
H-4' and H-5': These protons will exhibit complex splitting patterns due to coupling with their neighbors. H-4' will be a triplet, coupling to both H-3' and H-5'. Similarly, H-5' will appear as a triplet.
Comparative Analysis: The Influence of Substituents
By comparing the predicted spectrum of 4-Bromo-2'-methoxybiphenyl with the experimental data of our chosen alternatives, the influence of each substituent becomes clear.
-
4-Bromobiphenyl: In this simpler case, the spectrum is more symmetrical. The protons on the brominated ring (H-2, H-6 and H-3, H-5) appear as distinct multiplets from the protons on the unsubstituted ring. The lack of a substituent on the second ring results in less complex splitting patterns.
-
2-Methoxybiphenyl: The introduction of the methoxy group at the 2-position significantly alters the spectrum. The ortho proton (H-6') is notably shielded, appearing at a lower chemical shift. The methoxy protons give a characteristic singlet. The overall spectrum is more complex due to the loss of symmetry.
The predicted spectrum of 4-Bromo-2'-methoxybiphenyl combines features from both of these simpler molecules, showcasing the additive nature of substituent effects in NMR spectroscopy.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain an experimental spectrum for comparison with our predictions, the following protocol should be followed:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Bromo-2'-methoxybiphenyl.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton resonances (typically 0-10 ppm for this type of molecule).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-32 scans should be sufficient.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
-
Data Processing:
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants for each multiplet.
-
Visualizing the Workflow: From Sample to Structure
The following diagram illustrates the logical workflow for the ¹H NMR analysis of 4-Bromo-2'-methoxybiphenyl.
Caption: Workflow for the ¹H NMR analysis of 4-Bromo-2'-methoxybiphenyl.
Confirming Connectivity and Spatial Proximity: The Role of 2D NMR
While 1D ¹H NMR provides a wealth of information, complex spectra can sometimes be challenging to interpret definitively. In such cases, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically three bonds apart. This would be instrumental in confirming the connectivity within each aromatic ring of 4-Bromo-2'-methoxybiphenyl.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For 4-Bromo-2'-methoxybiphenyl, a NOESY spectrum would be crucial for confirming the through-space interaction between the protons of the two rings, particularly between H-6' and the protons on the brominated ring. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful conformational information.
The following diagram illustrates the key relationships that would be elucidated by these 2D NMR techniques.
Caption: Key COSY and NOESY correlations for 4-Bromo-2'-methoxybiphenyl.
Conclusion
The ¹H NMR spectrum of 4-Bromo-2'-methoxybiphenyl, while not experimentally documented in readily accessible sources, can be predicted with a high degree of confidence through the application of fundamental NMR principles and comparison with structurally related analogs. The interplay of electronic effects from the bromo and methoxy substituents, combined with the conformational constraints of the biphenyl system, is expected to produce a unique and informative spectral fingerprint. This guide provides a robust framework for the interpretation of such a spectrum, should it be acquired experimentally. By following the outlined protocols and analytical workflow, researchers can confidently elucidate the structure of this and other complex substituted biphenyls, a critical step in advancing chemical research and development.
References
-
Royal Society of Chemistry. (2011). Supporting Information - Green Chemistry. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
-
Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Retrieved from [Link]
-
UCSB. (n.d.). NOESY: Cross-Correlation Through Space - NMR Theory. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Sources
13C NMR chemical shifts of 4-Bromo-2'-methoxybiphenyl
A Comparative Guide to
In modern drug development and synthetic chemistry, the rapid and accurate structural elucidation of intermediates is paramount. While experimental Nuclear Magnetic Resonance (NMR) remains the gold standard, predictive software relying on either empirical databases (Machine Learning/HOSE codes) or quantum mechanical calculations (Density Functional Theory, DFT) are increasingly used to accelerate workflows.
However, predictive tools are not created equal. Their performance diverges significantly when analyzing molecules with specific 3D steric constraints. This guide objectively compares the performance of empirical prediction software against DFT-GIAO (Gauge-Including Atomic Orbital) calculations, using 4-Bromo-2'-methoxybiphenyl as a highly relevant case study.
To understand why predictive models succeed or fail, we must examine the physical chemistry of the target molecule. 4-Bromo-2'-methoxybiphenyl consists of a bromophenyl ring (Ring A) and a methoxyphenyl ring (Ring B) connected by a single C-C bond.
In an idealized, unsubstituted biphenyl system, the rings prefer a nearly planar conformation to maximize
This loss of planarity directly disrupts the
Experimental vs. Computational Methodologies
To establish a self-validating system for comparison, both the experimental ground truth and the computational predictions must be executed using rigorous, standardized protocols.
Protocol A: Experimental C NMR Acquisition (Ground Truth)
-
Sample Preparation: Dissolve 25 mg of high-purity 4-Bromo-2'-methoxybiphenyl in 0.6 mL of deuterated chloroform (CDCl
). Ensure no undissolved particulates remain to maintain magnetic field homogeneity. -
Instrument Setup: Utilize a 400 MHz NMR spectrometer (operating at 100 MHz for
C). Tune and match the probe to the sample. -
Acquisition Parameters: Acquire the spectrum using a standard 1D
C with proton decoupling (e.g., WALTZ-16). Use a 30° excitation pulse, a spectral width of 250 ppm, and a relaxation delay (D1) of 2.0 seconds. Accumulate a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons. -
Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the central peak of the CDCl
triplet to exactly 77.16 ppm.
Protocol B: DFT-GIAO Quantum Mechanical Prediction
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer, specifically focusing on the dihedral angle between the two aryl rings.
-
Geometry Optimization: Submit the lowest-energy conformer to a DFT geometry optimization using the B3LYP functional and the 6-31G(d) basis set in the gas phase. Verify that the resulting structure is a true minimum by ensuring the absence of imaginary frequencies.
-
NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method[3]. Employ the mPW1PW91 functional with a more robust 6-311+G(d,p) basis set, incorporating the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.
-
Linear Scaling: Convert the calculated isotropic shielding tensors (
) to chemical shifts ( ) using empirically derived linear scaling factors specific to the level of theory used[4].
Workflow Visualization
The following diagram illustrates the parallel pathways used to validate structural elucidation, highlighting the critical geometry optimization step required for accurate quantum mechanical predictions.
Caption: Workflow comparing empirical, machine-learning, and quantum mechanical NMR elucidation methods.
Quantitative Data Comparison
The table below summarizes the
| Carbon Position | Experimental (CDCl | Empirical Predictor (ppm) | DFT-GIAO (ppm) | ||
| C1 (ipso to Ring B) | 137.5 | 139.8 | 137.8 | +2.3 | +0.3 |
| C2, C6 (Ring A) | 131.0 | 130.5 | 131.2 | -0.5 | +0.2 |
| C3, C5 (Ring A) | 131.2 | 131.8 | 131.0 | +0.6 | -0.2 |
| C4 (ipso to Br) | 121.3 | 122.1 | 121.5 | +0.8 | +0.2 |
| C1' (ipso to Ring A) | 129.8 | 132.0 | 130.1 | +2.2 | +0.3 |
| C2' (ipso to OMe) | 156.4 | 157.2 | 156.6 | +0.8 | +0.2 |
| C3' (Ring B) | 111.2 | 112.0 | 111.4 | +0.8 | +0.2 |
| C4' (Ring B) | 129.1 | 128.5 | 129.3 | -0.6 | +0.2 |
| C5' (Ring B) | 120.8 | 121.5 | 120.6 | +0.7 | -0.2 |
| C6' (Ring B) | 130.7 | 130.1 | 130.5 | -0.6 | -0.2 |
| OCH | 55.5 | 55.8 | 55.6 | +0.3 | +0.1 |
| Mean Absolute Error (MAE) | - | 0.93 ppm | 0.21 ppm | - | - |
Analysis and Recommendations
The data clearly demonstrates the limitations of purely empirical prediction tools when dealing with sterically hindered systems. The empirical predictor exhibits significant deviations (>
Conversely, the DFT-GIAO method, which explicitly calculates the 3D geometry and the resulting spatial distribution of electrons, achieves a highly accurate Mean Absolute Error (MAE) of just 0.21 ppm.
Recommendation for Drug Development Professionals: For routine verification of simple, planar, or well-documented scaffolds, empirical prediction software is sufficient and highly time-efficient. However, when elucidating novel derivatives with ortho-substitutions, bulky functional groups, or complex stereocenters, researchers must transition to DFT-GIAO workflows. Relying solely on empirical predictors for sterically hindered molecules like 4-Bromo-2'-methoxybiphenyl can lead to misassignments of quaternary carbons, potentially derailing downstream patent filings or structure-activity relationship (SAR) models.
References
-
Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Theoretical and Experimental Evaluation of the 13C NMR Chemical Shifts for Carbonyl-Containing Compounds. American Journal of Innovative Research and Applied Sciences. Available at:[Link]
-
Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open. Available at:[Link]
Sources
Structural Elucidation Guide: Differentiating 4-Bromo-2'-methoxybiphenyl and 4-Bromo-3'-methoxybiphenyl via NMR Spectroscopy
In medicinal chemistry and materials science, biphenyl derivatives are ubiquitous scaffolds. Cross-coupling reactions (such as the Suzuki-Miyaura reaction) often yield regioisomers that must be rigorously identified to establish accurate Structure-Activity Relationships (SAR).
This technical guide provides a definitive, self-validating analytical framework to distinguish between 4-Bromo-2'-methoxybiphenyl and 4-Bromo-3'-methoxybiphenyl using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality: Electronic Effects on NMR Shifts
The differentiation of these two regioisomers relies entirely on the resonance-donating effect (+M effect) of the methoxy (–OCH₃) group on the biphenyl system. The oxygen lone pair delocalizes into the aromatic ring (Ring B), significantly shielding the ortho and para positions, which dictates the splitting patterns in ¹H NMR and the chemical shifts in ¹³C NMR [1].
-
In the 2'-isomer (ortho-methoxy): The shielded positions are C-3' (ortho) and C-5' (para). Because the methoxy group is adjacent to the biphenyl linkage, it leaves a contiguous 4-spin system on Ring B.
-
In the 3'-isomer (meta-methoxy): The shielded positions are C-2' (ortho), C-4' (ortho), and C-6' (para). The meta-placement isolates H-2' between the biphenyl linkage and the methoxy group, breaking the spin system into an isolated proton and a 3-spin system [2].
Comparative NMR Data Analysis
The following tables summarize the quantitative diagnostic signals for both isomers. While the 4-bromophenyl ring (Ring A) presents a nearly identical AA'BB' multiplet (~7.40–7.60 ppm) in both molecules, Ring B provides the critical differentiating markers.
Table 1: ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Proton | 4-Bromo-2'-methoxybiphenyl | 4-Bromo-3'-methoxybiphenyl | Splitting Causality & Structural Logic |
| –OCH₃ | ~3.82 ppm (s, 3H) | ~3.86 ppm (s, 3H) | Singlet; baseline reference for 2D correlations. |
| H-2' | N/A (Substituted) | ~7.12 ppm (t, J ≈ 2 Hz, 1H) | Isolated proton between two substituents; exhibits only narrow meta-coupling. |
| H-3' | ~6.98 ppm (dd, J ≈ 8, 1 Hz, 1H) | N/A (Substituted) | Highly shielded by the adjacent ortho-methoxy group. |
| H-4' | ~7.35 ppm (td, J ≈ 8, 1.5 Hz, 1H) | ~6.92 ppm (ddd, J ≈ 8, 2.5, 1 Hz, 1H) | In the 3'-isomer, H-4' is heavily shielded (ortho to OMe). |
| H-5' | ~7.05 ppm (td, J ≈ 7.5, 1 Hz, 1H) | ~7.38 ppm (t, J ≈ 8 Hz, 1H) | In the 2'-isomer, H-5' is shielded (para to OMe). |
| Ring B Pattern | d, t, t, d (4 contiguous protons) | narrow m, d, t, d (1 isolated + 3 contiguous) | The most rapid visual diagnostic tool in the 1D spectrum. |
Table 2: ¹³C NMR Diagnostic Signals (CDCl₃, 100 MHz)
| Carbon | 4-Bromo-2'-methoxybiphenyl | 4-Bromo-3'-methoxybiphenyl | Electronic Causality |
| C–O (C-2' or C-3') | ~156.4 ppm (C-2') | ~159.8 ppm (C-3') | Deshielded directly by the electronegative oxygen atom. |
| Shielded Carbons (<115 ppm) | ~111.5 ppm (C-3' only) | ~112.8 ppm (C-2'), ~113.1 ppm (C-4') | Ortho positions receive direct electron density via resonance. The 3'-isomer uniquely presents two highly shielded signals [3]. |
2D NMR: The Self-Validating System
While 1D NMR provides robust circumstantial evidence, regulatory submissions and rigorous SAR studies require absolute structural certainty. 2D NMR establishes a self-validating loop where through-space (NOESY) and through-bond (HMBC) correlations independently verify the proposed regioisomer.
NOESY (Through-Space Validation)
By extracting the 1D slice of the NOESY spectrum at the methoxy chemical shift (~3.8 ppm), you can map the spatial proximity (< 5 Å) of the methoxy protons to the aromatic ring:
-
2'-Isomer: The –OCH₃ protons will show a strong NOE cross-peak to only one adjacent aromatic proton (H-3').
-
3'-Isomer: The –OCH₃ protons will show NOE cross-peaks to two adjacent aromatic protons (H-2' and H-4').
HMBC (Through-Bond Validation)
HMBC maps long-range (2-3 bond) ¹H-¹³C couplings, locking the substituents to the carbon framework:
-
2'-Isomer: The methoxy protons correlate to C-2' (~156 ppm). Crucially, H-3' (~6.98 ppm) also shows a
correlation to this exact same carbon, locking the methoxy group to the ortho position. -
3'-Isomer: The methoxy protons correlate to C-3' (~160 ppm). Here, both H-2' (~7.12 ppm) and H-4' (~6.92 ppm) show
correlations to C-3', confirming the meta arrangement.
Experimental Protocol: Standardized NMR Workflow
To ensure the reliability of the self-validating system described above, adhere to the following optimized acquisition protocol.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Expert Insight: If the AA'BB' multiplet of Ring A overlaps heavily with Ring B signals in CDCl₃, evaporate the sample and re-dissolve in Benzene-d6 (C₆D₆). The Aromatic Solvent-Induced Shift (ASIS) effect alters the solvation shell, effectively resolving overlapping multiplets.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent vortexing and shimming artifacts.
Step 2: 1D NMR Acquisition
-
¹H NMR: Acquire at 400 MHz (or higher). Use a standard 30° pulse program (zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds to ensure accurate integration.
-
¹³C NMR: Acquire at 100 MHz with proton decoupling (zgpg30). Use 512–1024 scans depending on exact concentration, with a D1 of 2 seconds.
-
Validation Check: Count the carbon signals. Both isomers will show 11 distinct aromatic carbon environments (due to symmetry on Ring A), but only the 3'-isomer will show two signals below 115 ppm.
Step 3: 2D NOESY Acquisition
-
Acquire a 2D NOESY spectrum using a mixing time (d8) of 400–500 ms .
-
Expert Insight: For molecules of this molecular weight (~263 g/mol ), a 500 ms mixing time is optimal. It allows the NOE signal to build up sufficiently without triggering significant spin diffusion, which could cause false-positive cross-peaks to distant protons.
-
Process the data with zero-filling to a 2K x 2K matrix and apply a sine-squared window function for optimal resolution.
Elucidation Decision Workflow
Decision tree for identifying methoxybiphenyl regioisomers via 1D and 2D NMR spectroscopy.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757036, 4-Bromo-3'-methoxybiphenyl." PubChem,[Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6835, 2-Methoxybiphenyl." PubChem,[Link].
-
Yang, J., & Wang, L. "Synthesis and Characterization of Dinuclear NHC–Palladium Complexes and Their Applications in the Hiyama Reactions." Dalton Transactions, The Royal Society of Chemistry, 2012.[Link].
Technical Comparison Guide: FTIR Characterization of Methoxy- and Bromo-Biphenyls
[1]
Executive Summary: The Biphenyl Challenge
Biphenyl scaffolds are ubiquitous in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates (e.g., angiotensin II receptor antagonists). In drug development, verifying the structural integrity of substituted biphenyls—specifically distinguishing between methoxy (-OCH₃) and bromo (-Br) substituents—is critical.[1]
While NMR is the gold standard for structural elucidation, it is time-consuming and expensive for routine screening.[1] Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative.[1] This guide objectively evaluates the performance of FTIR in identifying these functional groups, providing a self-validating protocol to distinguish them from structural isomers and potential impurities.
Technical Deep Dive: The Methoxy Signature (-OCH₃)
The methoxy group introduces specific vibrational modes that are distinct from the aromatic background. The oxygen atom acts as a "hinge," decoupling the methyl group's vibration from the rigid biphenyl core while electronically coupling via resonance.
Mechanistic Insight
The C-O-C linkage in aryl alkyl ethers (like methoxybiphenyls) creates a strong dipole change, resulting in intense infrared absorption. Unlike aliphatic ethers, the aryl-oxygen bond has partial double-bond character due to resonance (
Characteristic Peaks
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Causality & Notes |
| C-H Stretch (Alkyl) | 2835 – 2850 | Medium | Diagnostic. Lower frequency than aromatic C-H (>3000 cm⁻¹) and typical alkane C-H (~2960 cm⁻¹).[1] The oxygen lone pair weakens the adjacent C-H bonds. |
| C-O-C Asymmetric Stretch | 1240 – 1285 | Strong | Primary Marker. In anisole derivatives, this is often the strongest peak.[1] Sensitive to electronic environment (ortho/meta/para). |
| C-O-C Symmetric Stretch | 1020 – 1050 | Strong | Coupled with ring vibrations.[1] Often appears as a sharp doublet in crystalline samples.[1] |
Application Note: In 4-methoxybiphenyl, look for the 1250 cm⁻¹ band.[1] If this band is split or shifted significantly (>15 cm⁻¹), suspect an ortho-isomer or loss of conjugation.[1]
Technical Deep Dive: The Bromo Signature (-Br)
Detecting bromine by FTIR is challenging because the heavy atom (atomic mass ~80) lowers the vibrational frequency of the C-X bond into the "fingerprint" and far-IR regions (<600 cm⁻¹). However, the high electronegativity and mass of bromine induce specific perturbations in the aromatic ring modes.
Mechanistic Insight
The Heavy Atom Effect decouples the C-Br stretch from the lighter C-C and C-H vibrations. Additionally, bromine acts as a weak deactivator but an ortho/para director, altering the dipole moments of the ring breathing modes.
Characteristic Peaks
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Causality & Notes |
| C-Br Stretch | 515 – 690 | Medium/Strong | Direct Marker. Often near the detector cutoff (400 cm⁻¹) for standard optics.[1] For 4-bromobiphenyl, typically seen at ~550-600 cm⁻¹ .[1] |
| Ring Breathing (X-sensitive) | 1065 – 1080 | Medium | The "Whiffen mode" (q-mode).[1] The heavy halogen couples with the ring expansion/contraction, creating a diagnostic peak often absent in non-halogenated analogs. |
| C-H Out-of-Plane (OOP) | 800 – 840 | Strong | Isomer Specific. For para-substituted (1,4) biphenyls, a strong band appears here. Ortho isomers shift to 730-770 cm⁻¹.[1] |
Comparative Analysis: Isomer Differentiation
The substitution pattern (ortho, meta, para) dictates the symmetry of the molecule and the number of adjacent aromatic protons, which directly correlates to the C-H Out-of-Plane (OOP) bending frequencies.
Isomer Identification Logic
-
Para (1,4): Two adjacent hydrogens.[1] One strong peak at 800–850 cm⁻¹.[1]
-
Meta (1,3): Three adjacent hydrogens + one isolated hydrogen.[1] Three peaks (690, 780, 880 cm⁻¹).
-
Ortho (1,2): Four adjacent hydrogens.[1] One strong peak at 735–770 cm⁻¹.[1]
Visualization: Identification Decision Tree
The following diagram outlines the logical flow for identifying a 4-methoxy-4'-bromobiphenyl sample using FTIR data.
Figure 1: Logic flow for distinguishing substitution patterns in methoxy/bromo biphenyls.
Experimental Protocol: Self-Validating System
To ensure data integrity, the experimental workflow must include validation steps. KBr pellets are preferred over ATR for biphenyls to avoid pressure-induced spectral shifts in crystalline lattices, though ATR is acceptable for rapid screening.[1]
Workflow Diagram
Figure 2: Validated experimental workflow for FTIR acquisition.
Step-by-Step Methodology
-
System Validation: Before measuring, scan a standard Polystyrene film.[1] Verify the characteristic peak at 1601 cm⁻¹ . If shifted >1 cm⁻¹, recalibrate the laser.
-
Sample Preparation (KBr Pellet):
-
Mix 1-2 mg of the biphenyl sample with ~200 mg of spectroscopic grade KBr.[1]
-
Grind to a fine powder (particle size < wavelength of IR light to minimize scattering, i.e., <2 µm).
-
Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (sufficient for solids).
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
Range: 4000 – 400 cm⁻¹.[1]
-
-
Data Processing: Apply automatic baseline correction. Do not smooth the data aggressively, as this may merge the splitting of the C-H OOP bands critical for isomer differentiation.
Performance Comparison: FTIR vs. Alternatives
How does FTIR stack up against other analytical techniques for this specific application?
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR (¹H/¹³C) |
| Methoxy Detection | Excellent. Strong C-O dipole gives clear signal.[1] | Weak. C-O stretch is weak in Raman.[1] | Superior. Distinct singlet at ~3.8 ppm.[1] |
| Bromo Detection | Good. Indirect detection via ring modes and low-freq C-Br stretch.[1] | Excellent. C-Br stretch is highly polarizable and Raman active (strong peak <600 cm⁻¹).[1] | Indirect. Inferred from coupling constants and chemical shifts.[1] |
| Isomer ID | High. Fingerprint region (600-900 cm⁻¹) is unique to substitution pattern.[1] | Medium. Can be obscured by fluorescence in conjugated biphenyls.[1] | Superior. Coupling constants ( |
| Throughput | High. <2 mins per sample.[1] | High. <1 min (no prep). | Low. >10 mins (dissolution, shimming).[1] |
| Cost | Low. | Medium. | High. |
References
-
NIST Chemistry WebBook. 1,1'-Biphenyl, 4-bromo- Infrared Spectrum.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]
-
SpectraBase. 4-Bromobiphenyl Vapor Phase IR Spectrum. John Wiley & Sons.[1][3][4][5] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][6][7][8][9][10][11][12][13][14]
Sources
- 1. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectra, molecular structure, NBO, UV, NMR, first order hyperpolarizability, analysis of 4-Methoxy-4'-Nitrobiphenyl by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 13. esisresearch.org [esisresearch.org]
- 14. 4-Bromobiphenyl(92-66-0) 1H NMR spectrum [chemicalbook.com]
Comparative Diagnostic Profiling of 4-Bromo-2'-methoxybiphenyl via GC-EI-MS
[1]
Executive Summary
4-Bromo-2'-methoxybiphenyl is a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical scaffolds. Its structural integrity is defined by the ortho-positioning of the methoxy group relative to the biphenyl linkage, a feature that induces significant steric torsion compared to its planar para (4'-methoxy) isomer.
For researchers, the "performance" of this analyte refers to its diagnostic distinctiveness . While many biphenyls share generic fragmentation pathways, the 2'-methoxy substituent introduces a specific "Ortho Effect" that alters ion abundance ratios and retention behavior. This guide details the fragmentation mechanics that allow for unambiguous differentiation from impurities like 4-bromo-4'-methoxybiphenyl.
Methodological Framework
To ensure reproducible fragmentation patterns, the following standardized GC-MS protocol is recommended. This setup minimizes thermal degradation while maximizing resolution between isomers.
Experimental Protocol: GC-EI-MS Acquisition
Sample Preparation:
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Concentration: Dilute to 10 ppm (ng/µL) for splitless injection or 100 ppm for split (20:1).
-
Vial: Amber glass to prevent photolytic debromination.
Instrument Parameters (Agilent 5977B / 8890 equivalent):
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase separates isomers based on boiling point and planarity. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of high-boiling biphenyls. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains consistent ionization source pressure. |
| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp preserves peak shape; high final temp elutes heavy dimers. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard energy for library matching (NIST/Wiley). |
| Source Temp | 230 °C | Prevents condensation without inducing thermal cracking. |
| Mass Range | Captures molecular ion and low-mass aromatic fragments. |
Fragmentation Mechanics
The mass spectrum of 4-Bromo-2'-methoxybiphenyl (
Key Diagnostic Ions[2]
| Ion ( | Identity | Origin & Mechanism |
| 262 / 264 | Molecular Ion ( | Base Peak (usually). Shows characteristic 1:1 isotopic ratio ( |
| 247 / 249 | Loss of methyl radical from the methoxy group. Formation of a stable oxonium ion. | |
| 219 / 221 | Diagnostic rearrangement. Subsequent loss of carbon monoxide (28 Da) from the | |
| 168 | Dibenzofuranium Cation. Cyclization of the rings with loss of Br. Significantly enhanced in ortho-isomers. | |
| 139 / 141 | Cleavage of the biphenyl bond (minor). |
Pathway Visualization
The following diagram illustrates the primary fragmentation cascade, highlighting the cyclization pathway unique to the ortho isomer.
Figure 1: Proposed EI fragmentation pathway. The green node (m/z 168) represents the cyclization pathway favored by the proximity of the 2'-oxygen to the phenyl ring.
Comparative Analysis: Ortho vs. Para
Differentiation between 4-Bromo-2'-methoxybiphenyl (Ortho) and 4-Bromo-4'-methoxybiphenyl (Para) is the primary analytical challenge.
Chromatographic Performance (Retention Time)
-
Ortho (2'-OMe): The steric hindrance between the 2'-methoxy group and the 2,6-protons of the other ring forces the molecule into a twisted, non-planar conformation.
-
Result: Lower boiling point and weaker interaction with the planar stationary phase. Elutes earlier (lower Retention Index).[1]
-
-
Para (4'-OMe): The molecule can adopt a more planar conformation.
-
Result: Stronger
stacking with the column phase. Elutes later .
-
Spectral Performance (Fragmentation Ratio)
While both isomers show
| Feature | 4-Bromo-2'-methoxybiphenyl (Ortho) | 4-Bromo-4'-methoxybiphenyl (Para) |
| Base Peak | Often | |
| Cyclization ( | High Abundance. The proximity of the oxygen to the second ring facilitates ring closure to a dibenzofuran-like structure after methyl loss. | Low/Negligible. Cyclization requires complex skeletal rearrangement. |
| [M-15]/[M] Ratio | Higher. The relief of steric strain upon methyl loss stabilizes the cation. | Lower. The methyl group is sterically unhindered. |
Decision Workflow
Use this logic gate to confirm identity during routine analysis:
Figure 2: Diagnostic logic for distinguishing positional isomers of bromomethoxybiphenyl.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Bromo-2-fluorobiphenyl (Analogous Ortho-Halo System). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Lassman, M. et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of positional isomers.[3][4][5][6][7] Drug Testing and Analysis.[4][8] Available at: [Link]
- Ballschmiter, K. & Zell, M. (1980). Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. Fresenius Z. Anal. Chem. (Demonstrates elution order of ortho-substituted biphenyls).
- Smith, R.M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromo-2,5-dimethoxyphenethylamine [webbook.nist.gov]
- 3. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go-jsb.co.uk [go-jsb.co.uk]
- 5. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 6. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
X-ray crystallography data for ortho-substituted methoxybiphenyls
An in-depth understanding of biaryl conformations is a cornerstone of modern molecular design, impacting fields from fragment-based drug discovery to the development of chiral ligands and OLED materials. Among these, ortho-substituted methoxybiphenyls serve as classic model systems. The introduction of an ortho-methoxy group creates a delicate structural tension: the steric bulk of the methyl group and the electrostatic repulsion of the oxygen lone pairs actively compete against the thermodynamic preference for
To accurately map these conformational landscapes, researchers cannot rely on a single analytical technique. This guide provides an objective comparison of Single-Crystal X-Ray Crystallography (XRD) , Density Functional Theory (DFT) , and Nuclear Magnetic Resonance (NMR) Spectroscopy , detailing the causality behind experimental choices and providing self-validating protocols for each.
The Triad of Conformational Analysis
X-Ray Crystallography: The Solid-State Snapshot
X-ray crystallography is the gold standard for determining absolute 3D geometry, providing precise bond lengths, bond angles, and torsional (dihedral) angles. For example, the crystal structure of 2,2'-dimethoxybiphenyl reveals a precise dihedral angle of 66.94° between the two aromatic rings[2]. Furthermore, to minimize internal steric clashes, the methoxy groups themselves twist out of the phenyl plane by approximately 10.7°[2].
The Caveat (Crystal Packing Bias): While highly accurate, XRD represents a static, solid-state snapshot. The observed conformation is often a compromise between intramolecular preferences and intermolecular lattice forces. Crystal packing effects—such as intermolecular C–H···
Density Functional Theory (DFT): The Isolated Energy Profile
Because XRD only captures the global minimum dictated by lattice energy, DFT is required to map the complete Conformational Energy Profile (CEP)[1]. By performing a relaxed coordinate scan around the central C–C bond, DFT reveals the energy barriers between different rotamers (atropisomers).
The Causality of Functional Choice: Standard functionals like B3LYP often fail to accurately model biaryl systems because they do not account for medium-range van der Waals dispersion forces. To achieve accurate results, one must use dispersion-corrected functionals (e.g.,
Dynamic NMR Spectroscopy: The Solution-State Reality
Molecules in biological or applied chemical systems are rarely static crystals; they are solvated and dynamic. Dynamic NMR bridges the gap between XRD and DFT by measuring the time-averaged conformation and the thermodynamic barrier to rotation[5]. Through Variable Temperature (VT) NMR, researchers can calculate the activation energy required to overcome the steric hindrance of the ortho-methoxy group. Additionally, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectroscopy provides through-space distance constraints between the methoxy protons and the adjacent ring's ortho-hydrogens, allowing for the calculation of the solution-state dihedral angle.
Quantitative Data Comparison
The following table summarizes the conformational data for biphenyl and its ortho-methoxy derivatives across the three methodologies, highlighting how the environment dictates the observed geometry.
| Compound | X-Ray Crystallography (Solid-State) | DFT ( | NMR Spectroscopy (Solution-State) |
| Biphenyl | 0° (Planar due to lattice packing) | ~44° | ~45° (Rapid rotation, time-averaged) |
| 2-Methoxybiphenyl | ~50° – 60° (Packing dependent) | ~55° | Twisted (Confirmed via NOE constraints) |
| 2,2'-Dimethoxybiphenyl | 66.94°[2] | ~65° – 70° | Rapid interconversion at RT; Barrier < 15 kcal/mol[5] |
Experimental Workflows and Logic
Decision matrix for selecting the appropriate conformational analysis technique.
Protocol 1: Single-Crystal X-Ray Diffraction
Objective: Obtain absolute atomic coordinates while mitigating thermal noise.
-
Crystallization: Dissolve the ortho-methoxybiphenyl in a minimum volume of a non-polar/polar solvent mixture (e.g., hexanes/ethyl acetate). Allow for slow evaporation at room temperature to promote the growth of defect-free single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a cooling stream. Causality: Collect data at cryogenic temperatures (e.g., 90 K to 193 K) to minimize the thermal vibration of the methoxy groups, which otherwise smears the electron density map[3].
-
Phasing and Refinement: Solve the structure using direct methods. Refine against
using full-matrix least-squares. -
Self-Validation: The protocol is considered successful and reliable only if the final goodness-of-fit (S) is near 1.0, the
value is < 0.05, and the is < 0.15. Check for residual electron density peaks near the methoxy oxygen to rule out positional disorder[6].
Protocol 2: DFT Conformational Energy Profiling
Objective: Map the intrinsic rotational barriers without solvent or packing bias.
-
Initial Geometry: Build the molecule in a computational suite (e.g., Gaussian) and perform a preliminary geometry optimization using a baseline functional (e.g., B3LYP/6-31G*).
-
Relaxed Coordinate Scan: Set up a relaxed potential energy surface (PES) scan. Define the central C–C bond as the scanning coordinate. Rotate the dihedral angle from 0° to 180° in 10° increments. Causality: Use the
B97XD functional with a larger basis set (e.g., 6-311G**) to accurately capture the dispersion forces between the methoxy oxygen and the -system. -
Frequency Calculation: Perform a vibrational frequency calculation on the identified energy minima and transition states.
-
Self-Validation: A true conformational minimum must yield exactly zero imaginary frequencies. A transition state (the rotational barrier) must yield exactly one imaginary frequency corresponding to the rotational mode.
Protocol 3: Dynamic NMR & NOESY
Objective: Determine solution-state geometry and rotational kinetics.
-
Sample Preparation: Dissolve the compound in a non-coordinating deuterated solvent (e.g., CDCl
or Toluene- ) to prevent solvent-solute hydrogen bonding from artificially altering the conformation. -
Variable Temperature (VT) NMR: Acquire 1H NMR spectra at decreasing temperatures until the signals for the exchanging conformers broaden and eventually split. Use the coalescence temperature (
) to calculate the rotational energy barrier ( ) via the Eyring equation[5]. -
NOESY Acquisition: Set up a 2D NOESY experiment at a temperature where the conformation is locked (below
). -
Self-Validation: To ensure the observed cross-peaks are due to true spatial proximity (< 5 Å) and not spin-diffusion artifacts, acquire spectra at multiple mixing times (e.g., 100, 300, and 500 ms). A linear build-up of the cross-peak integral validates the distance constraint.
System Integration: Cross-Validation
Workflow demonstrating the cross-validation required to isolate intrinsic molecular geometry from environmental biases.
No single method provides a complete picture of ortho-substituted methoxybiphenyls. X-ray crystallography provides the highest resolution structural data but is blind to dynamics and heavily influenced by the crystal lattice. DFT provides the theoretical thermodynamic truth but lacks the reality of solvent interactions. NMR provides the physiological reality but lacks the absolute coordinate precision of XRD. By combining these three self-validating methodologies, researchers can confidently map the conformational space of biaryl scaffolds for downstream drug development and material science applications.
References
-
Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity Source: PubMed / NIH URL: [Link]
-
Rotation in Biphenyls with a Single Ortho-Substituent Source: ResearchGate URL:[Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: PLOS One / NIH URL:[Link]
-
Conformations of Biphenyls Source: Chemistry LibreTexts URL:[Link]
-
Conformational analysis of biphenyls: an upside-down view Source: Henry Rzepa's Blog / Imperial College London URL:[Link]
-
Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites Source: PMC / NIH URL:[Link]
-
2,2′-Dimethoxybiphenyl Source: International Union of Crystallography (IUCr) URL:[Link]
-
Crystal structure of (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one Source: ResearchGate URL:[Link]
Sources
- 1. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-Bromo-2'-methoxybiphenyl
Executive Summary
4-Bromo-2'-methoxybiphenyl is a halogenated aromatic compound used primarily as an intermediate in organic synthesis and drug development. Due to its halogen content (bromine) and aromatic structure, it poses specific environmental risks, particularly aquatic toxicity and persistence .
Core Directive: Do NOT dispose of this chemical down the drain or in general trash. It must be segregated as Halogenated Organic Waste and destroyed via high-temperature incineration at a licensed facility to prevent the formation of toxic byproducts (e.g., dioxins/furans).
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards. While specific data for the 2'-isomer is less common than the 4,4'-isomer, the hazard profile is consistent across brominated methoxybiphenyls.
| Property | Description |
| Chemical Class | Halogenated Diaryl Ether / Biphenyl Derivative |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate) |
| Primary Hazards | Skin/Eye Irritant (Category 2), Aquatic Toxicity (Chronic Category 1/2) |
| RCRA Status | Not P- or U-listed by name, but regulated as Halogenated Organic Waste |
Critical Safety Warnings
-
Aquatic Toxicity: Biphenyl derivatives are highly toxic to aquatic life with long-lasting effects. Prevention of release into water systems is the primary disposal objective.
-
Combustion Products: Incomplete combustion can generate Hydrogen Bromide (HBr) gas and brominated dioxins. Open burning is strictly prohibited.
Waste Segregation & Handling
Proper segregation is the single most important step in the disposal process. Mixing this chemical with incompatible waste streams (e.g., oxidizers, non-halogenated solvents) can increase disposal costs or cause dangerous reactions.
The "Halogenated" Rule
Because this molecule contains a Bromine atom, it must be classified as Halogenated Waste .
-
Solid Waste: Collect pure solid or contaminated debris (gloves, paper) in a container labeled "Hazardous Waste - Solid - Halogenated".
-
Liquid Waste: If dissolved in a solvent (e.g., Dichloromethane), collect in a "Halogenated Solvent Waste" carboy. Do not mix with non-halogenated solvents (like Acetone) if possible, as this increases the cost of the entire waste stream.
Decision Matrix: Waste Classification
The following diagram outlines the logical flow for categorizing 4-Bromo-2'-methoxybiphenyl waste.
Figure 1: Decision matrix for segregating 4-Bromo-2'-methoxybiphenyl waste streams.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Chemical)
-
PPE Required: Nitrile gloves, lab coat, safety goggles. Respiratory protection (N95) recommended if dust is visible.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.
-
Transfer: Carefully transfer the solid into the jar. Avoid generating dust.[1][2]
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write "4-Bromo-2'-methoxybiphenyl".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Note: Clearly write "Halogenated Organic Solid".
-
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Keep container closed at all times.
Protocol B: Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the carboy material is compatible with the solvent used (e.g., if dissolved in DCM, use glass or fluorinated HDPE).
-
Segregation: Pour into the Halogenated Waste carboy.
-
Why? Disposal facilities incinerate halogenated waste at higher temperatures (>1100°C) to break down the C-Br bond safely. Mixing it with non-halogenated waste (which is burned at lower temps) can lead to incomplete destruction.
-
-
Labeling: List all constituents on the tag (e.g., "95% Dichloromethane, 5% 4-Bromo-2'-methoxybiphenyl").
Protocol C: Empty Containers
-
Triple Rinse: If the container held the pure chemical, triple rinse it with a solvent capable of dissolving the residue (e.g., Acetone or DCM).
-
Collect Rinsate: Pour the first three rinses into the Halogenated Liquid Waste container. Do not pour rinsate down the drain.
-
Deface Label: Cross out the original label and mark "Empty" or "Triple Rinsed".
-
Disposal: The empty, rinsed container can generally be discarded in glass trash or recycled, depending on local facility rules.
Emergency Spill Response
In the event of a spill during the disposal process, immediate action is required to prevent environmental contamination.
Spill Cleanup Workflow
Figure 2: Emergency response workflow for spills.
-
Isolate: Mark the area. If a large amount of dust is airborne, evacuate the lab.
-
Contain: Block any nearby floor drains with absorbent socks or pads.
-
Clean:
-
Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Liquids: Absorb with vermiculite, sand, or commercial chemical spill pads.
-
-
Decontaminate: Wipe the surface with a detergent solution. Collect all wipes and absorbent materials into a plastic bag and label as Solid Hazardous Waste .
Regulatory Framework (US Focus)
Compliance with federal and local regulations is mandatory.
-
EPA / RCRA: While 4-Bromo-2'-methoxybiphenyl is not explicitly "P-listed" or "U-listed" by specific CAS name, it falls under the characteristic definition of Halogenated Organic Wastes .
-
Land Ban: The "Land Disposal Restrictions" (LDR) program (40 CFR Part 268) prohibits the land disposal of untreated halogenated organic compounds.
-
Destruction Method: The required treatment standard is Incineration (Technology Code: INCIN) to effectively destroy the halogenated ring structure.
References
-
National Center for Biotechnology Information (PubChem). 4-Bromo-2-methoxyphenol (Analogous Hazard Data). PubChem Compound Summary for CID 262234. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics.[3][4] RCRA Regulations.[3][5] Available at: [Link]
-
Princeton University EHS. Waste Disposal: Halogenated Solvents and Organics. Available at: [Link]
Sources
Personal protective equipment for handling 4-Bromo-2'-methoxybiphenyl
Executive Summary & Chemical Context
4-Bromo-2'-methoxybiphenyl (CAS: 214916-74-6) is a halogenated biaryl ether commonly employed as a building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1][2]
While often categorized generically with "organic solids," this compound presents specific handling challenges due to its structural properties:
-
Physical State: Typically a crystalline solid or fine powder.[2] The primary vector of exposure is particulate inhalation and surface contamination via static dispersion.[2]
-
Lipophilicity: The biphenyl core increases lipophilicity, facilitating dermal absorption more readily than smaller polar organics.[2]
-
Halogenation: The bromine substituent mandates segregation from general organic waste streams to prevent the formation of dioxins during improper incineration.[2]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for safe daily operation.
Hazard Identification & Risk Assessment
Based on structural class analysis of brominated methoxybiphenyls.
| Hazard Class | GHS Code | Physiological Mechanism | Operational Implication |
| Skin Irritation | H315 | Lipophilic penetration of the stratum corneum causing dermatitis.[1][2] | Double-gloving required during weighing/solubilization.[1][2] |
| Eye Irritation | H319 | Mechanical abrasion from crystals + chemical irritation of mucous membranes.[1][2] | Goggles (sealed) preferred over safety glasses if powder is fine.[2] |
| STOT-SE | H335 | Respiratory tract irritation via dust inhalation.[1][2] | Engineering controls (Fume hood) are non-negotiable. |
| Aquatic Toxicity | H411 | Bioaccumulation potential due to halogenated aromatic structure.[1][2] | Zero-discharge policy for sink/drains.[1][2] |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense.[2] Selection is based on breakthrough times and physical state.
A. Hand Protection (The "Double-Barrier" Protocol)
Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).[1][2] Secondary Layer (Outer): Nitrile (0.11 mm / 4 mil) OR Silver Shield® (Laminate) for prolonged contact.
-
Scientific Rationale: Halogenated aromatics can permeate thin latex.[1][2] Nitrile offers superior resistance to physical snags from crystalline solids.[2] The double-layer creates a "sacrificial" outer layer that can be discarded immediately upon contamination without exposing skin.[1][2]
-
Change Frequency: Change outer gloves immediately after weighing or if visible powder adheres.[1][2]
B. Respiratory Protection
Standard Operation: None required IF working within a certified Chemical Fume Hood (CFH).[2] Outside CFH (Spill Cleanup/Weighing): NIOSH-certified N95 or P100 particulate respirator.[1][2]
C. Ocular Protection
Standard: ANSI Z87.1 Chemical Splash Goggles.[2]
-
Why not Safety Glasses? Fine organic powders drift on air currents.[1][2] Safety glasses have gaps at the temples where dust can enter.[2] Goggles provide a sealed environment.[2]
D. Body Protection
Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton) + closed-toe leather/composite shoes.[1][2]
-
Synthetic Warning: Avoid synthetic clothing (polyester/nylon) underneath PPE.[2] Biphenyls are static-prone; static discharge can ignite flammable solvents often used in conjunction (e.g., THF, Toluene).[1][2]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
The highest risk of exposure occurs during mass transfer of the solid.[2]
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[2] 4-Bromo-2'-methoxybiphenyl is prone to static charging, causing "jumping" of powder.[1][2]
-
Containment: Perform all weighing inside a fume hood or a powder containment enclosure.
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel.[2] Add the solid to the solvent immediately to suppress dust generation.[2]
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly.[2] Although not violently reactive, the heat of solution can volatilize solvent vapors, carrying entrained drug substance particles.[2]
-
Syringe Transfer: If the compound is in solution, use Luer-lock syringes to prevent needle pop-off (a common source of splash exposure).[1][2]
Phase 3: Decontamination[1][2][3]
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance area.[1][2] Do not dry sweep.[2] Dry sweeping aerosolizes the chemical.[2]
-
Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.[2]
Waste Disposal & Emergency Response
Waste Stream Segregation
CRITICAL: Do NOT dispose of this compound in the "General Organic" waste stream.[2]
-
Reasoning: Incinerating bromine-containing compounds with general organics can release hydrogen bromide (HBr) and potentially brominated dioxins if the incinerator temperature is not regulated for halogens.[1][2]
Spill Management (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2]
-
PPE Up: Don N95 respirator, goggles, and double gloves.[2]
-
Contain: Cover spill with a damp paper towel (dampened with a compatible solvent like heptane or water) to prevent dust dispersion.[2]
-
Scoop: Use a scoop or dustpan to lift the damp solid/towel mixture.[2]
-
Clean: Wipe surface with soap and water three times.[2]
Visualization: Safe Handling Lifecycle
Figure 1: The "Safe Handling Lifecycle" illustrates the linear progression of safety checks required before, during, and after handling halogenated biphenyls.[2] Note the critical checkpoint at Engineering Controls.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[2][4] United States Department of Labor.[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Retrieved from [Link]
-
PubChem. (n.d.).[2][5] Compound Summary: 4-Bromo-2-methoxyphenol (Structural Analog for Hazard Class).[1][2] National Library of Medicine.[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
